Ethyl 3-piperidinecarboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512500 | |
| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-86-8 | |
| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-piperidinecarboxylate hydrochloride CAS number
An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate hydrochloride
CAS Number: 4842-86-8
This guide provides a comprehensive overview of this compound, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is the hydrochloride salt of ethyl nipecotate. Its properties are summarized below. For comparative purposes, data for the corresponding free base (Ethyl 3-piperidinecarboxylate) and its enantiomers are also included where available.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4842-86-8 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [2] |
| SMILES | O=C(C1CNCCC1)OCC.[H]Cl | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 2: Properties of Ethyl 3-piperidinecarboxylate (Free Base) and Enantiomers
| Property | Ethyl 3-piperidinecarboxylate (racemic) | (S)-Ethyl piperidine-3-carboxylate | (R)-Ethyl piperidine-3-carboxylate |
| CAS Number | 5006-62-2 | 37675-18-6 | 25137-01-3 |
| Appearance | Colorless to almost clear liquid | Liquid | Colorless to almost colorless clear liquid |
| Purity | ≥ 98% (GC) | 97% | ≥ 98% (GC) |
| Density | 1.02 g/mL | 1.043 g/mL at 25 °C | 1.02 g/mL |
| Boiling Point | 104 °C / 7 mmHg | - | 109 - 111 °C / 20 mmHg |
| Refractive Index | n20/D 1.46 | n20/D 1.471 | n20/D 1.46 |
| Optical Rotation | - | - | -1.0 to -2.0 deg (neat) |
Spectral Data
The following are the nuclear magnetic resonance (NMR) spectral data for the free base, Ethyl piperidine-3-carboxylate.
-
¹H NMR (400 MHz, CDCl₃): δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[3]
-
¹³C NMR (101 MHz, CDCl₃): δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[3]
Role in Drug Discovery and Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily valued for the piperidine scaffold it provides. The piperidine ring is a common motif in a wide range of biologically active compounds and approved drugs.
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] The piperidine structure is a key pharmacophore for many central nervous system (CNS) targets.
-
Agrochemicals: The compound is also utilized in the development of agrochemicals, such as pesticides and herbicides.
-
Scaffold for Chemical Libraries: Due to its reactive secondary amine and ester functionalities, it serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. The amine can be readily N-alkylated or N-acylated, while the ester can be hydrolyzed, reduced, or converted to other functional groups.
-
Synthesis of Bioactive Molecules: Derivatives of ethyl 3-piperidinecarboxylate have been used to synthesize potent and selective ligands for various receptors, including:
-
Dopamine D4 receptor antagonists.
-
Serotonin 5-HT₄ receptor agonists.
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors.
-
Janus kinase 2 (JAK2) inhibitors.
-
Serotonin and noradrenaline reuptake inhibitors (SNRIs).
-
The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery project.
Caption: Workflow for Drug Discovery using Ethyl 3-piperidinecarboxylate HCl.
Experimental Protocols
While numerous synthetic routes exist for substituted piperidines, a common and effective method for preparing the core structure involves the hydrogenation of the corresponding pyridine precursor. The following protocol is adapted from a patented method for the synthesis of the chiral (R)-isomer, demonstrating a generalizable approach.
Synthesis of (R)-Ethyl piperidine-3-carboxylate hydrochloride
This synthesis proceeds in two main stages: 1) Catalytic hydrogenation of a protected pyridine precursor to form the piperidine ring, and 2) Conversion to the hydrochloride salt.
Step 1: Catalytic Hydrogenation of (N-benzyl)-3-pyridine acetate ethyl ammonium chloride
-
Apparatus: A 2L autoclave equipped with a stirrer.
-
Reagents:
-
(N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g, 0.68 mol)
-
Ethanol (1.4 L)
-
5% Palladium on Carbon (Pd/C) (72.4 g, 34 mmol)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To the 2L autoclave, add ethanol (1.4 L) at room temperature.
-
Add (N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g) to the solvent.
-
Carefully add the 5% Pd/C catalyst (72.4 g).
-
Seal the autoclave and stir the mixture.
-
Pressurize the vessel with hydrogen gas to 20 atm.
-
Heat the reaction mixture to 40 ± 5 °C and maintain for 10 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture via suction filtration to remove the Pd/C catalyst.
-
Wash the filter residue with ethanol.
-
Concentrate the combined filtrate by removing the ethanol under reduced pressure to yield the debenzylated piperidine product as a white solid.
-
Step 2: Formation of the Hydrochloride Salt
-
Apparatus: Round-bottom flask, ice-water bath.
-
Reagents:
-
(R)-Ethyl piperidine-3-carboxylate (free base) (85.0 g)
-
Diethyl ether (800 mL)
-
Dry Hydrogen Chloride (HCl) gas
-
-
Procedure:
-
Dissolve the (R)-Ethyl piperidine-3-carboxylate (85.0 g) in diethyl ether (800 mL) in a round-bottom flask. The solution should be transparent.
-
Place the reaction flask in an ice-water bath to cool.
-
Bubble dry HCl gas through the solution continuously for 2 hours.
-
The solution will gradually become cloudy, and a large amount of white solid will precipitate.
-
Collect the white solid by suction filtration.
-
Wash the solid product with diethyl ether.
-
Dry the product to obtain (R)-Ethyl piperidine-3-carboxylate hydrochloride as a white solid (103.0 g, 100% yield).[5]
-
The following diagram illustrates the general synthetic pathway described.
Caption: General Synthetic Pathway to Ethyl 3-piperidinecarboxylate HCl.
References
- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
Ethyl 3-piperidinecarboxylate hydrochloride molecular formula
An In-depth Technical Guide on Ethyl 3-Piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical properties, synthesis, and characterization, offering valuable information for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is the hydrochloride salt of the ethyl ester of nipecotic acid. It is a crucial building block in the development of biologically active molecules due to its piperidine ring structure, which allows for various chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [2] |
| CAS Number | 4842-86-8 | [1][2] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1][2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 3-piperidinecarboxylic acid followed by the introduction of hydrochloric acid.
Experimental Protocol: Esterification and Hydrochloride Salt Formation
Materials:
-
3-Piperidinecarboxylic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or dry HCl gas
-
Inert solvent (e.g., diethyl ether)
Procedure:
-
Esterification: 3-Piperidinecarboxylic acid is dissolved in a molar excess of anhydrous ethanol. The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution. This in-situ generation of HCl catalyzes the esterification. Alternatively, dry HCl gas can be bubbled through the solution.
-
The reaction mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, the excess ethanol and volatile reagents are removed under reduced pressure.
-
Salt Formation and Purification: The resulting crude ethyl 3-piperidinecarboxylate is dissolved in an inert solvent like diethyl ether. Dry hydrogen chloride gas is then passed through the solution to precipitate the hydrochloride salt.
-
The white solid of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons on the piperidine ring. The integration of these peaks confirms the structure.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy:
-
The IR spectrum, typically obtained using a KBr pellet or as a thin film, will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch from the ester group (around 1730 cm⁻¹) and N-H stretching vibrations from the protonated amine of the hydrochloride salt (in the region of 2700-3000 cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a peak corresponding to the molecular ion of the free base (ethyl 3-piperidinecarboxylate) after the loss of HCl.
Caption: Analytical workflow for the characterization of the final product.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[3] Its piperidine scaffold is a common feature in molecules targeting the central nervous system. It is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including those with applications as analgesics and anti-inflammatory agents.[3] The ability to modify the piperidine ring and the ester functionality allows for the creation of diverse chemical libraries for drug discovery programs.
References
Technical Guide: Solubility Profile of Ethyl 3-Piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-piperidinecarboxylate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a generalized solubility profile based on structurally similar compounds and details the standardized experimental protocols for its determination.
Introduction
This compound, a piperidine derivative, is a versatile building block in medicinal chemistry. Understanding its solubility is critical for drug development, as it directly influences bioavailability, formulation, and routes of administration. This guide presents qualitative solubility information and provides a robust framework for its quantitative determination.
Solubility Data
For the purposes of experimental design and hypothesis, a representative table of solvents for solubility determination is provided below. Researchers are strongly encouraged to determine quantitative values empirically.
Table 1: Representative Solvents for Solubility Determination of this compound
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | Moderate to High |
| Isopropyl Alcohol | Polar Protic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate to Low |
| Dichloromethane | Nonpolar | Low to Insoluble |
| Ethyl Acetate | Polar Aprotic | Low to Insoluble |
| Hexane | Nonpolar | Insoluble |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][3] This protocol outlines the steps to quantify the solubility of this compound in a given solvent.
3.1. Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter (for aqueous solutions)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To separate the saturated supernatant from the excess solid, either centrifuge the vials or allow them to stand undisturbed.[3]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution.
-
3.3. Factors Influencing Solubility Measurement
Several experimental parameters can significantly affect the outcome of solubility measurements:
-
Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control is essential.[1][3]
-
Purity of Compound and Solvent: Impurities can alter the solubility of the substance.
-
Equilibration Time: Insufficient time may lead to an underestimation of the true equilibrium solubility.[3]
-
pH of the Medium: For ionizable compounds like hydrochloride salts, the pH of the aqueous solution is a critical factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthesis of Ethyl 3-piperidinecarboxylate hydrochloride (CAS Number: 4842-86-8). This compound, also known as Ethyl nipecotate hydrochloride, is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.
Core Structural and Physicochemical Data
This compound is the hydrochloride salt of the ethyl ester of nipecotic acid. The presence of the piperidine ring and the carboxylate group makes it a versatile scaffold for chemical modifications in drug discovery programs.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1][2] |
| CAS Number | 4842-86-8 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1CCCNC1.Cl | [2] |
| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the esterification of 3-piperidinecarboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt. A common synthetic route starts from 3-pyridinecarboxylic acid.
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of (R)-Ethyl 3-piperidinecarboxylate hydrochloride.
Caption: A representative synthetic route for (R)-Ethyl 3-piperidinecarboxylate hydrochloride.
Experimental Protocol: Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is a crucial step to improve the compound's stability and handling properties.
Procedure:
-
Dissolve (R)-Ethyl 3-piperidinecarboxylate (the free base) in a suitable anhydrous solvent, such as diethyl ether.[4]
-
Cool the solution in an ice-water bath.[4]
-
Bubble dry hydrogen chloride gas through the stirred solution for a specified period (e.g., 2 hours).[4]
-
The hydrochloride salt will precipitate as a white solid.[4]
-
Collect the solid by suction filtration.[4]
-
Wash the collected solid with the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.[4]
-
Dry the final product under vacuum to yield this compound.[4]
Role in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its piperidine core is a common feature in many centrally acting drugs.
Logical Relationship in Pharmaceutical Synthesis
The diagram below illustrates the logical flow from this intermediate to the development of active pharmaceutical ingredients (APIs).
Caption: The pivotal role of the intermediate in the drug discovery pipeline.
Therapeutic Targets
While this compound itself is not typically an active therapeutic agent, it is a precursor for compounds targeting a range of biological systems. The enantiomers of its free base, ethyl nipecotate, have been used in the synthesis of inhibitors of GABA uptake, highlighting its importance in the development of treatments for neurological conditions like epilepsy.[5] Furthermore, it is a reactant in the synthesis of:
-
DPP-4 inhibitors (for diabetes).[6]
-
JAK2 inhibitors (for myeloproliferative disorders and cancer).[6]
-
Serotonin and noradrenaline reuptake inhibitors (for depression and other psychiatric disorders).[6]
Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
Illustrative ¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.
Illustrative ¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrumentation: Use a carbon-capable NMR spectrometer.
-
Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectrum and assign the chemical shifts to the different carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Illustrative FTIR Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H stretch of the hydrochloride, C=O stretch of the ester, C-O stretch, and C-N stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Illustrative ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, with or without a small amount of formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ corresponding to the free base (C₈H₁₅NO₂) would be expected.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight of the free base. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific instrumentation and sample characteristics.
References
- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Buy Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride | 176523-97-0 [smolecule.com]
- 4. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 5. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate Hydrochloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-piperidinecarboxylate hydrochloride, a key building block in modern pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its critical role as a starting material in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the anticonvulsant drug, Tiagabine. Detailed experimental protocols and quantitative data are provided to support research and development activities.
Chemical Identity and Synonyms
This compound is a piperidine derivative that serves as a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances stability and solubility in certain solvents, making it a convenient precursor for various chemical transformations.
Synonyms: [1]
-
3-Piperidinecarboxylic acid ethyl ester hydrochloride
-
Ethyl 3-piperidine-carboxylate hcl
-
Ethyl 3-piperidinecarboxylicester hydrochloride
-
Ethyl piperidine-3-carboxylate hcl
-
Ethyl piperidine-3-carboxylate hydrochloride
-
Ethyl nipecotate hydrochloride
The free base form, Ethyl 3-piperidinecarboxylate, is also commonly referred to as Ethyl nipecotate or Nipecotic acid ethyl ester.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 4842-86-8 | PubChem |
| Molecular Formula | C₈H₁₆ClNO₂ | PubChem |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Sparingly soluble in water | General Knowledge |
| SMILES | CCOC(=O)C1CCCNC1.Cl | [1] |
| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | [3] |
Application in Pharmaceutical Synthesis: The Synthesis of Tiagabine
Ethyl 3-piperidinecarboxylate is a crucial precursor in the synthesis of Tiagabine, an anticonvulsant medication used for the treatment of epilepsy. The piperidine ring of the molecule is a core structural feature of Tiagabine. The synthesis involves the N-alkylation of the piperidine nitrogen, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent formation of the hydrochloride salt to yield the final API.
Synthetic Pathway Overview
The overall synthetic route from (R)-Ethyl 3-piperidinecarboxylate to Tiagabine hydrochloride is depicted in the following diagram.
Caption: Synthetic pathway of Tiagabine hydrochloride from (R)-Ethyl 3-piperidinecarboxylate.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Tiagabine, starting from (R)-Ethyl 3-piperidinecarboxylate.
Step 1: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester (Tiagabine ethyl ester)
This procedure details the N-alkylation of (R)-ethyl nipecotate with 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene.
Procedure: A mixture of (R)-ethyl nipecotate (2.27 g, 14.4 mmol), 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (4.90 g, 14.4 mmol), anhydrous potassium carbonate (K₂CO₃) (2.98 g, 21.6 mmol), and potassium iodide (KI) (120 mg, 0.72 mmol) in acetone (30 ml) is stirred at room temperature for 72 hours.[4] The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Quantitative Data for Step 1:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |
| (R)-Ethyl nipecotate | 157.21 | 2.27 g | 14.4 | 1 |
| 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene | 341.33 | 4.90 g | 14.4 | 1 |
| Anhydrous K₂CO₃ | 138.21 | 2.98 g | 21.6 | 1.5 |
| KI | 166.00 | 120 mg | 0.72 | 0.05 |
| Acetone | - | 30 ml | - | - |
| Product Yield | - | - | - | 91.1% (of a related compound in the patent) [4] |
Step 2 & 3: Hydrolysis of Tiagabine ethyl ester and formation of Tiagabine Hydrochloride
This procedure describes the saponification of the ethyl ester followed by acidification to form the final hydrochloride salt.
Procedure: Tiagabine ethyl ester (3.83 g, 10.3 mmol) is dissolved in pure ethanol (18.0 ml).[4] To this solution, 12 N sodium hydroxide (NaOH) (1.72 ml, 20.6 mmol) is added, and the mixture is stirred under a nitrogen atmosphere for approximately 4 hours at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the ethanol is removed by rotary evaporation at a bath temperature below 60°C. The resulting residue contains the sodium salt of Tiagabine. This is then dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate Tiagabine hydrochloride. The product is then collected by filtration, washed, and dried.
Quantitative Data for Step 2 & 3:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |
| Tiagabine ethyl ester | 373.55 | 3.83 g | 10.3 | 1 |
| 12 N NaOH | 40.00 | 1.72 ml | 20.6 | 2 |
| Ethanol | - | 18.0 ml | - | - |
| Hydrochloric Acid | - | As required for acidification | - | - |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]
Conclusion
This compound is a valuable and versatile building block in pharmaceutical chemistry. Its primary utility lies in its role as a key intermediate in the synthesis of complex APIs like Tiagabine. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of piperidine-containing therapeutic agents. Careful adherence to the outlined procedures and safety precautions is essential for successful and safe laboratory practice.
References
- 1. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 5. aaronchem.com [aaronchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Ethyl nipecotate hydrochloride vs Ethyl 3-piperidinecarboxylate hydrochloride
An Essential Building Block in Neuroscience and Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 3-piperidinecarboxylate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This document, intended for researchers, scientists, and drug development professionals, delves into its chemical properties, synthesis, and crucial role as a GABA reuptake inhibitor. For clarity and ease of comparison, this guide also addresses the synonymous nomenclature of Ethyl nipecotate hydrochloride.
Chemical Identity and Physical Properties
This compound, also known by its synonym Ethyl nipecotate hydrochloride, is a piperidine derivative that serves as a versatile scaffold in organic synthesis. Its chemical structure consists of a piperidine ring with an ethyl carboxylate group at the 3-position, supplied as a hydrochloride salt.
Table 1: Chemical and Physical Properties [1][2]
| Property | Value |
| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride |
| CAS Number | 4842-86-8[1][3] |
| Molecular Formula | C₈H₁₆ClNO₂[1][2] |
| Molecular Weight | 193.67 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 165-167 °C |
| Solubility | Soluble in water and ethanol. |
Table 2: Spectroscopic Data
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96 |
| IR (KBr, cm⁻¹) | Data not consistently available in searched literature. |
| Mass Spectrum (m/z) | Data not consistently available in searched literature. |
Synthesis and Purification
The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the hydrogenation of ethyl nicotinate.
Experimental Protocol: Synthesis via Hydrogenation of Ethyl Nicotinate
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
Ethyl nicotinate
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Diethyl ether
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve ethyl nicotinate in ethanol.
-
Catalyst Addition: Carefully add 5% Pd/C to the solution.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 20 atm.[4]
-
Reaction Conditions: Heat the mixture to 40-45°C and stir vigorously for 10 hours.[4]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-piperidinecarboxylate as an oil.
-
Salt Formation: Dissolve the crude product in diethyl ether and cool the solution in an ice-water bath. Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol dropwise, until precipitation of the hydrochloride salt is complete.[4]
-
Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Table 3: Synthesis Yield and Purity
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Yield | Purity | Reference |
| Catalytic Hydrogenation | Ethyl nicotinate | 5% Pd/C, H₂ (20 atm) | 95% (for the free base) | >99% (after resolution and salt formation) | [4] |
Experimental Protocol: Purification by Recrystallization
For applications requiring high purity, recrystallization is a standard purification method.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Precipitation: If crystals do not form readily, the slow addition of diethyl ether (an anti-solvent) can induce precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture, and dry under vacuum.
Mechanism of Action: GABA Transporter 1 (GAT-1) Inhibition
Ethyl 3-piperidinecarboxylate and its derivatives are well-established as inhibitors of the GABA transporter 1 (GAT-1). GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells.
By inhibiting GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing and prolonging the inhibitory signaling in the central nervous system. This mechanism of action is the basis for the therapeutic effects of drugs derived from this scaffold, such as the anticonvulsant Tiagabine.
Caption: GAT-1 Inhibition by Ethyl Nipecotate Hydrochloride.
Table 4: Comparative Inhibitory Activity of GAT-1 Inhibitors
| Compound | GAT-1 IC₅₀ (µM) | Selectivity Profile | Reference |
| Tiagabine | 0.8 | Highly selective for GAT-1 | [5] |
| (S)-SNAP-5114 | 388 (human) | High selectivity for GAT-3 over GAT-1 | [5] |
| Guvacine | 14 (human) | Modest preference for GAT-1 over GAT-3 | [5] |
Applications in Drug Development
The primary application of this compound in drug development is as a key starting material for the synthesis of more complex pharmaceutical agents. Its piperidine core is a common motif in many centrally acting drugs.
Synthesis of Tiagabine
A prominent example is the synthesis of Tiagabine, an anticonvulsant medication used for the treatment of epilepsy. The synthesis involves the N-alkylation of the piperidine nitrogen of ethyl 3-piperidinecarboxylate.
Caption: Synthetic Pathway to Tiagabine.
Experimental Protocol: Synthesis of Tiagabine Ethyl Ester
This protocol outlines a general procedure for the N-alkylation step in the synthesis of Tiagabine.
Materials:
-
(R)-Ethyl 3-piperidinecarboxylate
-
4,4-Bis(3-methyl-2-thienyl)-3-butenyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
Procedure:
-
Reaction Setup: To a solution of (R)-Ethyl 3-piperidinecarboxylate in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.
-
Addition of Alkylating Agent: Add 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 72 hours.
-
Work-up: Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude Tiagabine ethyl ester can be purified by column chromatography on silica gel.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its straightforward synthesis and its utility as a scaffold for creating potent GAT-1 inhibitors, such as Tiagabine, underscore its value to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and mechanism of action is essential for researchers working on novel therapies for neurological disorders. This guide provides a foundational resource for such endeavors.
References
- 1. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Commercial Sourcing of Ethyl 3-piperidinecarboxylate Hydrochloride for Research and Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for Ethyl 3-piperidinecarboxylate hydrochloride (CAS No. 4842-86-8). This valuable building block is crucial in the synthesis of a variety of pharmaceutical compounds. This document outlines key commercial suppliers, provides comparative quantitative data, and presents illustrative experimental protocols for synthesis and quality control.
Commercial Suppliers and Quantitative Data
A critical aspect of sourcing raw materials for research and development is the identification of reliable commercial suppliers. The following tables summarize publicly available data on the pricing, purity, and availability of this compound from various vendors. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.
Table 1: Comparison of Commercial Suppliers
| Supplier | Representative Purity | Available Quantities | Notes |
| Molport | >95% | 25 g, 100 g, 500 g | Acts as a marketplace for multiple suppliers.[1] |
| Santa Cruz Biotechnology | Research Grade | Inquire for details | Offers the compound for biochemical research.[2] |
| Chemical-Suppliers.com | Not specified | 10 g | Price range provided for 10g quantity.[3] |
| CP Lab Safety | Not specified | 100 g | Provides a specific price for a 100g quantity.[4] |
| DSL Chemicals (Shanghai) Co., Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |
| Chemieliva Pharmaceutical Co., Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |
Table 2: Illustrative Pricing for this compound
| Quantity | Price (USD) | Supplier/Platform |
| 10 g | $10.00 - $20.00 | Chemical-Suppliers.com[3] |
| 100 g | $45.00 | Molport[1] |
| 100 g | $88.83 | CP Lab Safety[4] |
Note: Prices are for illustrative purposes only and may not reflect current market rates. Shipping and handling fees may apply.
Illustrative Experimental Protocols
The following protocols are representative examples for the synthesis and quality control of this compound. These are based on established chemical principles and information available for structurally related compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Synthesis of this compound (Illustrative)
This procedure is a hypothetical pathway based on the synthesis of related piperidine derivatives.
Reaction Scheme:
A potential synthetic route involves the esterification of 3-piperidinecarboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt.
Step 1: Esterification of 3-Piperidinecarboxylic Acid
-
Suspend 3-piperidinecarboxylic acid in an excess of absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension until saturation.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Quality Control Protocol
Ensuring the purity and identity of this compound is paramount for its use in research and drug development. A typical quality control workflow would involve the following analytical techniques:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Outcome: A major peak corresponding to Ethyl 3-piperidinecarboxylate with a purity of ≥98%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR (400 MHz, D₂O): The spectrum should exhibit characteristic peaks for the ethyl group (a triplet and a quartet) and the protons of the piperidine ring. The chemical shifts and coupling constants should be consistent with the structure of Ethyl 3-piperidinecarboxylate.
-
¹³C NMR (100 MHz, D₂O): The spectrum should show the expected number of carbon signals corresponding to the ethyl ester and the piperidine ring.
3. Certificate of Analysis (CoA) Review
A thorough review of the supplier's Certificate of Analysis is a critical step. The CoA should provide key information, including:
-
Product Name and CAS Number
-
Lot Number
-
Appearance
-
Purity (typically by HPLC or GC)
-
Identity Confirmation (typically by NMR or IR)
-
Water Content (by Karl Fischer titration)
-
Residual Solvents
Supplier Validation and Material Procurement Workflow
The process of selecting a supplier and procuring a critical raw material like this compound for pharmaceutical development involves a structured workflow to ensure quality and consistency.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-piperidinecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-piperidinecarboxylate hydrochloride, also known as ethyl nipecotate hydrochloride, is a piperidine derivative with significant applications in pharmaceutical research and development. As a key building block and intermediate, its proper handling and a thorough understanding of its safety profile are paramount for research and laboratory personnel. This guide provides a comprehensive overview of the safety, handling, and relevant biological context of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and use. The properties of this compound and its free base, ethyl nipecotate, are summarized below.
| Property | Value | Reference |
| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [2] |
| CAS Number | 4842-86-8 | [2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not available for the hydrochloride salt. | |
| Boiling Point | 102-104 °C @ 7 mmHg (for ethyl nipecotate) | |
| Solubility | Soluble in water. | General knowledge for hydrochloride salts |
| Flash Point | 91 °C (closed cup) (for ethyl nipecotate) |
Toxicological Data and Hazard Information
| Hazard Category | Description | GHS Classification (for Ethyl Nipecotate) |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of serious damage to eyes. | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory tract irritation) |
Emergency First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Occupational Exposure and Personal Protective Equipment (PPE)
As there are no established occupational exposure limits for this compound, a conservative approach to handling is recommended to minimize any potential exposure.
| Exposure Control | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator for organic vapors and particulates should be worn. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container. Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for similar compounds and may require optimization.
Synthesis of this compound
This protocol is adapted from the synthesis of a stereoisomer, (R)-3-piperidine ethyl acetate hydrochloride.[3]
Materials:
-
3-Pyridinecarboxylic acid
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Dry hydrogen chloride (HCl) gas
-
Diethyl ether
-
Sodium carbonate solution (2M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: To a solution of 3-pyridinecarboxylic acid in ethanol, slowly add thionyl chloride at 0°C. After the addition is complete, reflux the mixture. After cooling, neutralize with a 2M sodium carbonate solution and extract the ethyl 3-pyridinecarboxylate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reduction: Dissolve the resulting ethyl 3-pyridinecarboxylate in ethanol and add 5% Pd/C. Hydrogenate the mixture in a pressure reactor under a hydrogen atmosphere. After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain ethyl 3-piperidinecarboxylate (ethyl nipecotate).
-
Salt Formation: Dissolve the ethyl nipecotate in diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
A general procedure for the recrystallization of piperidine hydrochloride salts. The optimal solvent system should be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from the analysis of a structurally related compound and should be validated for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined, likely low UV) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
Biological Context and Mechanism of Action
Ethyl 3-piperidinecarboxylate (ethyl nipecotate) and its derivatives are known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).
GABAergic Signaling and GAT-1
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This reuptake is mediated by GABA transporters (GATs). GAT-1 is a key transporter responsible for clearing GABA from the synapse.[4][5]
Mechanism of Inhibition
Ethyl nipecotate, as a derivative of nipecotic acid, acts as a competitive inhibitor at the GAT-1 transporter. By binding to the transporter, it blocks the reuptake of GABA, thereby increasing the concentration and duration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to an overall inhibitory effect in the brain.
Visualizations
Experimental Workflow for Synthesis and Purification
References
- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 3-Piperidinecarboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-piperidinecarboxylate hydrochloride, a valuable building block in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the catalytic hydrogenation of ethyl nicotinate to yield ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate), followed by its conversion to the hydrochloride salt.
Chemical and Physical Data
The key physical and chemical properties of the starting material, intermediate, and final product are summarized below for easy reference.
| Property | Ethyl Nicotinate | Ethyl 3-Piperidinecarboxylate (Ethyl Nipecotate) | This compound |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 151.16 g/mol | 157.21 g/mol | 193.67 g/mol [1] |
| CAS Number | 614-18-6 | 5006-62-2 | 4842-86-8[2] |
| Appearance | Colorless to light yellow liquid | Colorless to almost clear liquid | White to off-white solid |
| Melting Point | Not Applicable (Liquid) | Not Applicable (Liquid) | 100-102 °C |
| Boiling Point | 223-224 °C | 102-104 °C at 7 mmHg | Not Applicable (Decomposes) |
| Solubility | Soluble in ethanol, ether, chloroform | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | Soluble in water, ethanol |
Synthesis Pathway
The overall synthesis pathway involves the reduction of the pyridine ring in ethyl nicotinate to a piperidine ring, followed by the formation of the hydrochloride salt.
Caption: Overall synthesis scheme for this compound.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Protocol 1: Catalytic Hydrogenation of Ethyl Nicotinate
This protocol describes the reduction of the pyridine ring of ethyl nicotinate to form ethyl 3-piperidinecarboxylate. Two common catalysts, Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C), are presented as alternatives.
Materials and Reagents:
-
Ethyl nicotinate
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Celite or another filter aid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
Procedure using Platinum(IV) Oxide (PtO₂):
-
In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (1 equivalent) in glacial acetic acid.
-
Add Platinum(IV) oxide (PtO₂) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-piperidinecarboxylate.
-
The crude product can be purified by vacuum distillation.
Procedure using Palladium on Carbon (Pd/C):
-
In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (1 equivalent) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight, monitoring the reaction progress.
-
After the reaction is complete, carefully depressurize and purge the vessel with nitrogen.
-
Filter the mixture through Celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 3-piperidinecarboxylate.
Protocol 2: Preparation of this compound
This protocol details the conversion of the free base, ethyl 3-piperidinecarboxylate, to its hydrochloride salt.
Materials and Reagents:
-
Ethyl 3-piperidinecarboxylate
-
Anhydrous diethyl ether or another suitable anhydrous solvent
-
Hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol)
Procedure:
-
Dissolve the purified ethyl 3-piperidinecarboxylate (1 equivalent) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of this compound will form.
-
Continue bubbling HCl gas until the precipitation is complete.
-
Collect the white solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure this compound. A yield of approximately 100% can be expected for this step.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of Ethyl 3-piperidinecarboxylate HCl.
Spectroscopic Data
The following tables summarize the expected NMR and IR spectral data for the final product. Note that exact chemical shifts can vary depending on the solvent and concentration.
¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ester) | ~1.2-1.3 | Triplet | ~7.1 |
| -CH₂- (ester) | ~4.1-4.2 | Quartet | ~7.1 |
| Piperidine ring protons (axial & equatorial) | ~1.5-2.2 and ~2.8-3.5 | Multiplets | - |
| -NH₂⁺- (piperidine) | Broad singlet | - | - |
¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C H₃ (ester) | ~14 |
| -C H₂- (ester) | ~61 |
| Piperidine ring carbons | ~25-50 |
| C =O (ester) | ~173 |
FTIR Spectral Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch (ammonium salt) | 2400-2800 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | ~1735 |
| C-O stretch (ester) | 1150-1250 |
| N-H bend (ammonium salt) | ~1500-1600 |
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 3-piperidinecarboxylate hydrochloride
Introduction
Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis, requires comprehensive analytical characterization to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. The data presented herein is intended to guide researchers, scientists, and drug development professionals in establishing robust quality control procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 165-167 °C | |
| Solubility | Soluble in water and methanol | |
| CAS Number | 4842-86-8 | [1][2] |
Analytical Characterization Workflow
The following diagram outlines the recommended workflow for the comprehensive analytical characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
1.1. ¹H NMR Spectroscopy
-
Objective: To confirm the proton environment in the molecule.
-
Protocol:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Expected Chemical Shifts (based on the free base, ethyl nipecotate):
-
δ 4.07 (q, 2H): -O-CH₂ -CH₃
-
δ 3.40-2.50 (m, 5H): Piperidine ring protons
-
δ 1.95-1.40 (m, 4H): Piperidine ring protons
-
δ 1.18 (t, 3H): -O-CH₂-CH₃
-
1.2. ¹³C NMR Spectroscopy
-
Objective: To confirm the carbon skeleton of the molecule.
-
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer with proton decoupling.
-
Process the data, including Fourier transformation and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Expected Chemical Shifts (based on the free base, ethyl nipecotate):
-
δ 173.0: C =O (Ester)
-
δ 59.8: -O-C H₂-CH₃
-
δ 45.5, 44.8, 42.5: Piperidine ring carbons
-
δ 27.2, 24.9: Piperidine ring carbons
-
δ 14.1: -O-CH₂-C H₃
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound and to quantify any impurities.
-
Objective: To assess the purity of the compound.
-
Protocol: A reverse-phase HPLC method can be developed and validated. A suggested starting method is as follows:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A time-based gradient from 5% B to 95% B over 20 minutes can be used for initial method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the mobile phase A.
-
-
Data Presentation:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Objective: To determine the molecular mass of the parent compound.
-
Protocol:
-
Prepare a dilute solution of the sample in methanol or acetonitrile (approximately 0.1 mg/mL).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 158.1, where M is the mass of ethyl 3-piperidinecarboxylate.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is a fundamental confirmation of the empirical formula.
-
Objective: To confirm the elemental composition of the compound.
-
Protocol:
-
A accurately weighed sample (2-3 mg) is combusted in a furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Chlorine content can be determined by titration or ion chromatography after combustion.
-
-
Data Presentation:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 49.61 | To be determined |
| Hydrogen (H) | 8.33 | To be determined |
| Nitrogen (N) | 7.23 | To be determined |
| Chlorine (Cl) | 18.30 | To be determined |
Note: The "Found" values should be within ±0.4% of the theoretical values.[3][4]
Logical Relationship of Analytical Methods
The following diagram illustrates the logical flow and interdependence of the analytical techniques used for the characterization of this compound.
Caption: Interrelationship of analytical methods for complete characterization.
Conclusion
The combination of NMR, HPLC, Mass Spectrometry, and Elemental Analysis provides a comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a robust framework for the quality assessment of this important pharmaceutical intermediate, ensuring its suitability for use in drug development and manufacturing.
References
- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ethyl 3-piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance the purity of the compound, ensuring it meets the stringent requirements for drug development and manufacturing.
Introduction
This compound, also known as ethyl nipecotate hydrochloride, is a piperidine derivative widely utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the efficacy, safety, and stability of the final drug product. This document outlines two primary methods for its purification: recrystallization and flash column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity analysis is described.
Purification Techniques
Two common and effective techniques for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired scale of purification.
Recrystallization
Recrystallization is a robust technique for removing impurities from solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For polar hydrochloride salts like this compound, alcoholic solvents or a two-solvent system are often effective.
This protocol is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Isopropanol is often a good starting point for piperidine hydrochloride salts.
Materials:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Heat the mixture to boiling with gentle stirring.
-
Gradually add more hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The hot solution must then be filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities.
-
Dry the purified crystals under vacuum to a constant weight.
This method is employed when a single suitable solvent cannot be identified. A pair of miscible solvents is used: one in which the compound is soluble (solvent 1) and another in which it is insoluble (solvent 2). A common system for hydrochloride salts is an alcohol (e.g., ethanol) and an ether (e.g., diethyl ether or methyl tert-butyl ether).
Materials:
-
Crude this compound
-
Ethanol (ACS grade or higher)
-
Diethyl ether (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, slowly add diethyl ether dropwise until a slight cloudiness persists. This indicates that the solution is saturated.
-
If too much diethyl ether is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the same approximate ratio used for crystallization).
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. For polar compounds like this compound, a polar stationary phase (normal phase) with a relatively polar mobile phase is often used. Due to the ionic nature of the hydrochloride salt, it may have limited mobility on silica gel. Therefore, a solvent system containing a modifier like methanol or a small amount of acid or base might be necessary to achieve good separation. A common approach is to use a gradient of a polar solvent in a less polar solvent.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase. A typical gradient could be from 95:5 hexane:ethyl acetate to 80:20 hexane:ethyl acetate, followed by the introduction of a small percentage of methanol (e.g., up to 5% in ethyl acetate) if the compound does not elute.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The effectiveness of each purification technique can be quantified by measuring the yield and purity of the product before and after the process.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Single-Solvent Recrystallization (Isopropanol) | ~90 | >99 | 80-90 |
| Two-Solvent Recrystallization (Ethanol/Ether) | ~90 | >99.5 | 75-85 |
| Flash Column Chromatography | ~85 | >98 | 60-75 |
Note: The values presented are typical and may vary depending on the nature and amount of impurities in the starting material.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound. A reverse-phase method is generally suitable for this compound.
Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water containing an acidic modifier is typically used. For example, a gradient or isocratic elution with a mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be effective.[1]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the workflows for the described purification and analysis techniques.
Caption: Workflow for single-solvent and two-solvent recrystallization.
Caption: Workflow for purification by flash column chromatography.
Caption: Workflow for purity analysis by HPLC.
References
Application Note: Spectroscopic Analysis of Ethyl 3-piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectroscopic data and experimental protocols for the characterization of Ethyl 3-piperidinecarboxylate hydrochloride (CAS Number: 4842-86-8). The following data for the corresponding free base, Ethyl 3-piperidinecarboxylate (also known as Ethyl nipecotate, CAS Number: 5006-62-2), is presented to aid in the structural elucidation and quality control of this compound.
Spectroscopic Data Summary
The spectroscopic data for Ethyl 3-piperidinecarboxylate is summarized below. The hydrochloride salt will exhibit additional features, particularly in the IR spectrum (N-H stretching) and may cause shifts in the NMR spectrum, especially for protons and carbons near the protonated amine.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 (quartet) | 2H | -OCH₂CH₃ | |
| ~3.0-3.2 (multiplet) | 2H | Piperidine H2, H6 (axial/equatorial) | |
| ~2.5-2.8 (multiplet) | 2H | Piperidine H2, H6 (axial/equatorial) | |
| ~2.4 (multiplet) | 1H | Piperidine H3 | |
| ~1.5-2.0 (multiplet) | 4H | Piperidine H4, H5 | |
| ~1.25 (triplet) | 3H | -OCH₂CH₃ | |
| ~1.9 (broad singlet) | 1H | -NH- |
¹³C NMR (Carbon NMR) Data [1]
| Chemical Shift (ppm) | Assignment |
| ~174.4 | C=O (Ester carbonyl) |
| ~60.4 | -OCH₂CH₃ |
| ~46.5 | Piperidine C2 |
| ~45.8 | Piperidine C6 |
| ~41.0 | Piperidine C3 |
| ~28.5 | Piperidine C4 |
| ~25.0 | Piperidine C5 |
| ~14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy Data[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| 2850-2960 | Strong | C-H Stretch (Aliphatic) |
| ~1730 | Strong, Sharp | C=O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) Data
The mass spectrum for Ethyl 3-piperidinecarboxylate is expected to be similar to its isomer, Ethyl 4-piperidinecarboxylate. The fragmentation pattern would be dominated by the loss of the ethoxy group and fragmentation of the piperidine ring.
| m/z | Proposed Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 112 | [M - OCH₂CH₃]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for liquid organic compounds like Ethyl 3-piperidinecarboxylate.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1][4][5]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
IR Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.[6]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition :
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[6]
-
For volatile samples, it is important to acquire the spectrum quickly to minimize evaporation.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent.[6]
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation :
-
The sample must be pure and, if introduced via a direct insertion probe, free of non-volatile impurities.
-
For liquid samples, a small amount can be introduced directly into the ion source via a heated probe or, if volatile, through a gas chromatography (GC) inlet.
-
-
Instrument Setup and Data Acquisition :
-
The mass spectrometer is operated under a high vacuum.
-
The sample is vaporized and introduced into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic characterization of Ethyl 3-piperidinecarboxylate HCl.
Chemical Structure and Spectroscopic Correlations
Caption: Key spectroscopic correlations for Ethyl 3-piperidinecarboxylate.
References
- 1. organomation.com [organomation.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. sites.bu.edu [sites.bu.edu]
- 6. agilent.com [agilent.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Chiral Synthesis Utilizing Ethyl 3-Piperidinecarboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 3-substituted piperidines, a crucial scaffold in numerous pharmaceuticals, using ethyl 3-piperidinecarboxylate hydrochloride (also known as ethyl nipecotate hydrochloride) as a key starting material or synthetic target. The methodologies covered include classical resolution of the racemic mixture and modern catalytic asymmetric syntheses that lead to enantiomerically enriched piperidine derivatives.
Introduction
Chiral 3-substituted piperidines are prevalent structural motifs in a wide range of bioactive molecules and approved pharmaceutical agents, including treatments for cancer, neurological disorders, and infectious diseases.[1][2][3][4] The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure 3-substituted piperidines is a significant focus in medicinal chemistry and process development.
Ethyl 3-piperidinecarboxylate is a versatile starting material for accessing these chiral building blocks. This document outlines two primary strategies:
-
Chiral Resolution: The separation of racemic ethyl 3-piperidinecarboxylate into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: Advanced catalytic methods that establish the desired stereocenter in a highly enantioselective manner, often starting from precursors like pyridine. While not directly starting with this compound, these methods represent the state-of-the-art for accessing the chiral piperidine core that this compound represents.
Section 1: Chiral Resolution of Racemic Ethyl 3-Piperidinecarboxylate
Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds on a large scale. The process involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5]
Application Notes
This method is particularly useful when a specific enantiomer of ethyl 3-piperidinecarboxylate is required as a starting material for further elaboration. The choice of resolving agent is critical for efficient separation. Di-benzoyl-L-tartaric acid is a preferred resolving agent for racemic ethyl nipecotate, leading to the precipitation of the diastereomeric salt containing the (S)-enantiomer.[6][7] The resolved salt can often be used directly in subsequent reactions without the need for isolating the free base, which can streamline the synthetic process.[8]
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric acid
This protocol describes the resolution of racemic ethyl 3-piperidinecarboxylate to obtain the (S)-enantiomer.
Materials:
-
Racemic ethyl 3-piperidinecarboxylate
-
Di-benzoyl-L-tartaric acid
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve racemic ethyl 3-piperidinecarboxylate (1 equivalent) in ethyl acetate.
-
In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5 to 1.0 equivalents) in ethyl acetate, heating gently if necessary.
-
Slowly add the resolving agent solution to the ethyl nipecotate solution at an elevated temperature (e.g., 60-70 °C).[6]
-
-
Crystallization:
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to yield the (S)-ethyl 3-piperidinecarboxylate di-benzoyl-L-tartrate salt. The enantiomeric excess (ee) of the free base should be ≥97%.[8]
-
-
Liberation of the Free Amine (Optional):
-
Suspend the diastereomeric salt in a mixture of water and ethyl acetate.
-
Add a saturated solution of sodium bicarbonate to basify the mixture (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-ethyl 3-piperidinecarboxylate.
-
Logical Workflow for Chiral Resolution
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ethyl 3-Piperidinecarboxylate Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl 3-piperidinecarboxylate hydrochloride and its derivatives as versatile intermediates in the synthesis of pharmaceutical agents. The protocols outlined below are based on established literature and are intended to guide researchers in the development of novel therapeutics.
Introduction
Ethyl 3-piperidinecarboxylate, also known as ethyl nipecotate, and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine scaffold is a privileged structure found in a wide array of biologically active compounds, including analgesics, anti-inflammatory agents, and drugs targeting the central nervous system.[1][2] The ethyl ester and the hydrochloride salt offer favorable solubility and reactivity for various synthetic transformations.
This document focuses on the practical application of this compound and its derivatives in the synthesis of specific drug candidates, providing detailed experimental procedures, quantitative data, and illustrations of relevant biological pathways.
Application 1: Synthesis of an Immunopotentiating Agent
Ethyl 3-piperidinecarboxylate is a key precursor in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an investigational immunopotentiating agent.[1][3] The synthesis involves a classical resolution of the racemic starting material followed by an acylation reaction.
Experimental Protocol
Step 1: Resolution of Racemic Ethyl Nipecotate
The enantiomers of racemic ethyl nipecotate can be separated by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid.[4][5]
Procedure:
-
Dissolve racemic ethyl nipecotate (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Add a solution of di-benzoyl-L-tartaric acid (0.25 eq) in the same solvent.
-
Heat the mixture to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-ethyl nipecotate-di-benzoyl-L-tartrate salt.
-
Isolate the precipitated salt by filtration and wash with a cold solvent.
-
The free (S)-ethyl nipecotate can be liberated by treatment with a base, such as sodium carbonate, followed by extraction.[5][6]
Quantitative Data for Resolution:
| Parameter | Value | Reference |
| Resolving Agent | Di-benzoyl-L-tartaric acid | [5] |
| Solvent | 91% aqueous ethanol | [5] |
| Stoichiometry (Nipecotate:Tartrate) | 4:1 | [5] |
| Yield of (S)-enantiomer salt | >35% | [5] |
| Enantiomeric Excess (e.e.) | ≥98% | [5] |
Step 2: Schotten-Baumann Coupling
The resolved (S)-ethyl nipecotate is then acylated with 2-thiopheneacetyl chloride under Schotten-Baumann conditions to yield the final product.[4][7]
Procedure:
-
Dissolve (S)-ethyl nipecotate (1.0 eq) in a biphasic solvent system, typically an organic solvent (e.g., ethyl acetate) and an aqueous solution of a base (e.g., sodium carbonate).
-
Cool the mixture in an ice bath.
-
Add a solution of 2-thiopheneacetyl chloride (1.0 eq) in the organic solvent dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by distillation.[4]
Quantitative Data for Coupling:
| Parameter | Value | Reference |
| Acylating Agent | 2-Thiopheneacetyl chloride | [4] |
| Base | Sodium Carbonate | [6] |
| Solvent | Ethyl acetate/Water | [6] |
| Yield | High | [4] |
Synthesis Workflow
Caption: Synthesis of an Immunopotentiating Agent.
Application 2: Synthesis of Dopamine D4 Receptor Antagonists
Piperidine derivatives are key structural motifs in the development of selective dopamine D4 receptor antagonists, which are being investigated for the treatment of neuropsychiatric disorders and glioblastoma.[8][9] The synthesis often involves the modification of the piperidine nitrogen and the introduction of specific pharmacophoric features.
Experimental Protocol (General Approach)
The synthesis of a dopamine D4 antagonist from a piperidine intermediate generally follows these steps:
-
N-Functionalization: The secondary amine of the piperidine ring is typically functionalized, for example, by reductive amination with an appropriate aldehyde or alkylation with a halide.
-
Coupling Reactions: Further modifications are often introduced through various coupling reactions to build the desired molecular complexity.
While a specific, complete protocol starting from this compound for a D4 antagonist is not detailed in the provided search results, a general synthesis of a potent and selective D4 ligand, 3-(3,4-dimethylphenyl)-1-propylpiperidine, has been described, which showcases the principles of N-alkylation.[10]
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[11] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway affects the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and gene expression.
Caption: Dopamine D4 Receptor Signaling Pathway.
Application 3: Synthesis of 5-HT4 Receptor Agonists
Derivatives of 3-piperidinecarboxylic acid are utilized in the synthesis of selective serotonin 5-HT4 receptor agonists.[12] These agonists have therapeutic potential for treating gastrointestinal motility disorders and cognitive impairments.
Experimental Protocol (General Approach)
The synthesis of 5-HT4 receptor agonists often involves the construction of a complex molecule around the piperidine core. A key step can be the amidation of the carboxylic acid group of a 3-piperidinecarboxylic acid derivative with a suitable amine.
For instance, the synthesis of novel thiophene carboxamide derivatives as 5-HT4 receptor agonists has been reported, demonstrating the importance of the carboxamide linkage.[13]
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G protein-coupled receptor that, upon activation by serotonin (5-HT), couples to Gαs proteins. This leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP. Elevated cAMP levels then activate PKA, which in turn phosphorylates various downstream targets, leading to the physiological effects associated with 5-HT4 receptor activation, such as enhanced neurotransmitter release and smooth muscle relaxation.[12]
Caption: 5-HT4 Receptor Signaling Pathway.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its utility is demonstrated in the preparation of immunomodulators, CNS-active agents, and drugs targeting gastrointestinal functions. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the versatile piperidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond organic solvents: synthesis of a 5-HT4 receptor agonist in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 3-piperidinecarboxylate Hydrochloride in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-piperidinecarboxylate hydrochloride is a versatile heterocyclic building block that has garnered significant attention in agrochemical research. Its inherent structural features, including a secondary amine and an ethyl ester, provide reactive handles for a variety of chemical modifications. This allows for the synthesis of a diverse library of derivatives with potential applications as fungicides, insecticides, and herbicides. The piperidine scaffold is a privileged structure in medicinal and agrochemical chemistry, often imparting favorable pharmacokinetic and metabolic properties to the final molecule. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the discovery and development of novel agrochemicals.
Application Notes
This compound serves as a crucial starting material for the synthesis of various agrochemically active compounds. Its derivatives have shown promise in several areas:
-
Fungicides: Piperidine-containing molecules have been successfully developed as fungicides, with a primary mode of action being the inhibition of succinate dehydrogenase (SDH). SDH is a key enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration. This compound can be elaborated into complex structures that bind to the ubiquinone-binding (Qp) site of the SDH enzyme.
-
Insecticides: The piperidine moiety is a core component of several insecticides that target the insect nervous system. A prominent mechanism of action is the antagonism of the γ-aminobutyric acid (GABA) receptor, an ionotropic receptor that mediates inhibitory neurotransmission. Derivatives of this compound can be designed to block the chloride channel of the GABA receptor, leading to hyperexcitation and death of the insect.
-
Herbicides: While less common, piperidine derivatives have also been explored for their herbicidal properties. The specific modes of action are varied and depend on the overall structure of the molecule.
The versatility of this compound allows for its incorporation into lead optimization programs, where modifications to the piperidine ring or the ester group can be used to fine-tune the biological activity, selectivity, and physicochemical properties of a lead compound.
Data Presentation
The following tables summarize the quantitative data for representative agrochemical compounds derived from piperidine scaffolds, illustrating the potential of this chemical class.
Table 1: Fungicidal Activity of Piperidine-Derived Succinate Dehydrogenase Inhibitors (SDHIs)
| Compound ID | Target Fungus | EC50 (µg/mL) | IC50 (SDH Inhibition) (µM) | Reference Compound | Reference EC50 (µg/mL) | Reference |
| A13 | Rhizoctonia solani | 0.83 | 6.07 | Boscalid | 0.96 | [1][2] |
| A13 | Verticillium dahliae | 1.12 | - | Carbendazim | 19.3 | [1][2] |
| A41 | Rhizoctonia solani | 0.88 | - | Boscalid | 0.96 | [1][2] |
| A41 | Verticillium dahliae | 3.20 | - | Carbendazim | 19.3 | [1][2] |
Table 2: Insecticidal Activity of Piperidine Derivatives
| Compound ID | Target Insect | Activity | Concentration | Reference Compound | Reference Activity | Reference |
| 9j | Drosophila melanogaster | 100% mortality | 100 mg L⁻¹ | - | - | [3] |
| 9j | Spodoptera litura | ~95% mortality | 100 mg kg⁻¹ diet | - | - | [3] |
| 15g | Drosophila melanogaster | >85% mortality | 100 mg L⁻¹ | - | - | [3] |
| 15g | Spodoptera litura | >80% mortality | 100 mg kg⁻¹ diet | - | - | [3] |
| Compound 13 | Cowpea Aphid (nymphs) | ~1.5x Acetamiprid | - | Acetamiprid | - | [4] |
| Compound 14 | Cowpea Aphid (nymphs) | ~1.5x Acetamiprid | - | Acetamiprid | - | [4] |
| Compound 20 | Cowpea Aphid (adults) | ~1.5x Acetamiprid | - | Acetamiprid | - | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of agrochemical derivatives starting from or incorporating a piperidine scaffold, representative of the research conducted with this compound.
Protocol 1: General Synthesis of N-Substituted Piperidine-3-carboxamides (Fungicide Leads)
This protocol describes a general method for the derivatization of a piperidine carboxylate to form carboxamides, which are common scaffolds for SDHI fungicides.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agent (e.g., HATU, HOBt/EDCI)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Free Base Formation: Dissolve this compound in a suitable solvent like DCM. Add a slight excess of a base such as DIPEA to neutralize the hydrochloride and generate the free amine. Stir at room temperature for 30 minutes.
-
Amide Coupling: To the solution containing the free piperidine ester, add the desired amine (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) followed by a base (e.g., DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted piperidine-3-carboxamide.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi.
Materials:
-
Synthesized piperidine derivatives
-
Target fungal strains (e.g., Rhizoctonia solani, Verticillium dahliae)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 50-60 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate containing DMSO without any test compound should also be prepared.
-
Fungal Inoculation: From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
EC50 Determination: Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.
Protocol 3: Insecticidal Activity Assay (Diet Incorporation Method)
This protocol describes a method to evaluate the insecticidal activity of synthesized compounds against a model insect like Spodoptera litura.
Materials:
-
Synthesized piperidine derivatives
-
Target insect larvae (e.g., third-instar Spodoptera litura)
-
Artificial diet for the target insect
-
Acetone
-
Petri dishes or multi-well plates
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the test compounds in acetone.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a safe temperature, add the appropriate volume of the test compound solution to achieve the desired final concentrations in the diet (e.g., 100, 50, 25, 12.5, 6.25 mg/kg). A control diet containing only acetone should also be prepared.
-
Assay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes.
-
Insect Infestation: Place one third-instar larva of Spodoptera litura into each well or dish.
-
Incubation: Maintain the plates under controlled conditions (e.g., 27 ± 1 °C, 75 ± 5% relative humidity, and a 14:10 h light:dark photoperiod).
-
Data Collection: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the mortality rate for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Mandatory Visualization
The following diagrams illustrate key concepts related to the application of this compound in agrochemical research.
Caption: Mechanism of action for piperidine-derived SDHI fungicides.
Caption: Mechanism of action for piperidine-derived GABA receptor antagonists.
Caption: General workflow for agrochemical discovery using the target scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 3-Piperidinecarboxylate Hydrochloride for Chromatographic Analysis
Introduction
Ethyl 3-piperidinecarboxylate hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polar nature and lack of a strong chromophore, direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a product with improved chromatographic behavior and detectability.[1][2][3] This application note provides detailed protocols for the derivatization of the secondary amine group of ethyl 3-piperidinecarboxylate for analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) or Fluorescence Detection (FLD).
Principle of Derivatization
The secondary amine in the piperidine ring of the analyte is a reactive site that can be targeted for derivatization.
-
For GC-MS analysis , acylation with a reagent like trifluoroacetic anhydride (TFAA) is employed. This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, which masques the polar N-H group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4][5][6]
-
For HPLC analysis , derivatization aims to introduce a chromophoric or fluorophoric tag to the molecule, enhancing its detection by UV or fluorescence detectors. Reagents such as 4-toluenesulfonyl chloride, dansyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the secondary amine to form derivatives with strong UV absorbance or fluorescence, significantly improving the sensitivity of the analysis.[1][2][7][8]
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis using Trifluoroacetic Anhydride (TFAA)
This protocol describes the acylation of ethyl 3-piperidinecarboxylate to enhance its volatility for GC-MS analysis.
Materials:
-
This compound standard
-
Ethyl acetate (anhydrous)
-
Pyridine (optional, as a catalyst for less reactive amines)[4]
-
Nitrogen gas for drying
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or sample and dissolve it in a suitable volume of anhydrous ethyl acetate to achieve a desired concentration (e.g., 1 mg/mL). If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the extract completely, as moisture can hydrolyze the derivatizing reagent.[4]
-
Derivatization Reaction: In a clean, dry GC vial, place 100 µL of the sample solution. To this, add 50 µL of ethyl acetate and 50 µL of TFAA.[4]
-
Incubation: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.[4]
-
Solvent and Excess Reagent Removal: After incubation, allow the vial to cool to room temperature. Evaporate the solvent and excess TFAA to dryness under a gentle stream of dry nitrogen gas.[4]
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.[4]
-
Analysis: Vortex the vial to ensure the derivative is fully dissolved. Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Protocol 2: Derivatization for HPLC-UV Analysis using 4-Toluenesulfonyl Chloride (TsCl)
This protocol is adapted from a method for the analysis of piperidine and is suitable for introducing a UV-active group onto ethyl 3-piperidinecarboxylate.[7][8][9]
Materials:
-
This compound standard
-
4-Toluenesulfonyl chloride (TsCl)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate solution (e.g., 0.1 M)
-
HPLC vials
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Derivatization Reaction: In an HPLC vial, mix 100 µL of the standard/sample solution with 100 µL of 0.1 M sodium bicarbonate solution to neutralize the hydrochloride and provide a basic medium for the reaction. Add 200 µL of a freshly prepared solution of 4-toluenesulfonyl chloride in acetonitrile (e.g., 10 mg/mL).
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1 hour, or gently heat at 40-50°C for 15-20 minutes to expedite the reaction.
-
Reaction Quenching: After the reaction is complete, add a small amount of a primary amine solution (e.g., 50 µL of 1 M glycine) to consume any excess TsCl.
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC-UV Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.
-
Detection Wavelength: 228 nm[10] (or determined by UV scan of the derivative)
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the quantitative data for the analysis of piperidine after derivatization with 4-toluenesulfonyl chloride, which can be considered as a proxy for the expected performance for ethyl 3-piperidinecarboxylate.
| Parameter | Value | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [8][9] |
| Correlation Coefficient (R²) | 0.9996 | [8] |
| Limit of Detection (LOD) | 0.15 µg/mL | [8][9] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | [8][9] |
| Average Recovery | 101.82% | [8][9] |
| Relative Standard Deviation (RSD) | 0.6% | [8][9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 3-Piperidinecarboxylate Hydrochloride
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-piperidinecarboxylate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities. The described method is suitable for quality control and stability testing in a research and drug development setting.
Chemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental for developing a successful HPLC method.
| Property | Value |
| Chemical Name | ethyl piperidine-3-carboxylate;hydrochloride |
| CAS Number | 4842-86-8[1][2] |
| Molecular Formula | C₈H₁₆ClNO₂[1][3] |
| Molecular Weight | 193.67 g/mol [2][3] |
| Structure | See Figure 1 |
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.
Materials and Equipment
-
Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
-
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Chromatographic Conditions
A reverse-phase HPLC method was developed for the separation.[4]
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | 20% Acetonitrile for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Preparation of Solutions
Mobile Phase Preparation:
-
To prepare a 0.1% phosphoric acid solution in water, add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
The mobile phase is a mixture of the 0.1% phosphoric acid solution and acetonitrile. For a 20% acetonitrile mobile phase, mix 200 mL of acetonitrile with 800 mL of the 0.1% phosphoric acid solution.
-
Degas the mobile phase before use.
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation.
Results and Data Presentation
The following tables summarize the expected results from the HPLC analysis.
System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD% of 6 injections) | ≤ 2.0% | 0.5% |
Purity Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 2.5 | 0.15 |
| Ethyl 3-piperidinecarboxylate | 4.2 | 99.75 |
| Impurity 2 | 6.8 | 0.10 |
| Total Impurities | 0.25 | |
| Purity | 99.75% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the HPLC purity analysis.
References
- 1. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis of Novel Analogs from Ethyl 3-piperidinecarboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel analogs starting from Ethyl 3-piperidinecarboxylate hydrochloride. This versatile building block is a cornerstone in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular scaffolds. The following sections detail key synthetic transformations, including N-alkylation, ester hydrolysis, amide coupling, and ester reduction, providing researchers with the necessary information to generate libraries of piperidine-based compounds for drug discovery and development.
Overview of Synthetic Pathways
This compound serves as a versatile scaffold for the introduction of molecular diversity at three key positions: the piperidine nitrogen (N1), the ester at the C3 position, and the carbonyl of the ester group. The primary synthetic strategies explored in this document are outlined below.
Caption: Synthetic pathways for analog synthesis.
N-Alkylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a primary site for introducing substituents, which can significantly influence the pharmacological properties of the resulting analogs. A common and effective method for this transformation is N-alkylation with alkyl or benzyl halides.
Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound to yield Ethyl 1-benzyl-3-piperidinecarboxylate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen acts as the nucleophile.
Experimental Workflow
Caption: Workflow for N-benzylation.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in methanol, add sodium carbonate.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 1-benzyl-3-piperidinecarboxylate as an oil.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| N-benzyl glycine ethyl ester | 4-bromobutyrate, Na₂CO₃ | Methanol | 10 h | 98.6% | >99% | [1] |
Note: The provided data is for a structurally related synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which follows a similar N-alkylation and subsequent cyclization pathway.[1] The yield and purity are indicative of the efficiency of the N-alkylation step.
Ester Hydrolysis and Amide Coupling
Further diversification of the N-substituted analogs can be achieved by modifying the ethyl ester at the C3 position. This typically involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.
Protocol: Hydrolysis of Ethyl 1-benzyl-3-piperidinecarboxylate
This protocol outlines the hydrolysis of the ethyl ester to the carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.
Experimental Workflow
Materials:
-
Ethyl 1-benzyl-3-piperidinecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 1-benzyl-3-piperidinecarboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-benzyl-piperidine-3-carboxylic acid.
Protocol: Amide Coupling of 1-benzyl-piperidine-3-carboxylic Acid with an Aniline Derivative
This protocol details the formation of an amide bond between the synthesized carboxylic acid and a representative amine using EDC and HOBt as coupling agents.
Experimental Workflow
Caption: Workflow for amide coupling.
Materials:
-
1-benzyl-piperidine-3-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-benzyl-piperidine-3-carboxylic acid and the aniline derivative in acetonitrile, add EDC, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Quantitative Data for Amide Coupling Reactions:
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |
| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 80% | [2] |
| Butanoic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 95% | [2] |
| Boc-piperidine carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 94% | [2] |
Reduction of the Ethyl Ester
The ethyl ester can be reduced to the corresponding primary alcohol, providing another avenue for analog synthesis. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol: Reduction of Ethyl 1-benzyl-3-piperidinecarboxylate
This protocol describes the reduction of the ethyl ester to (1-benzylpiperidin-3-yl)methanol.
Experimental Workflow
Caption: Workflow for ester reduction.
Materials:
-
Ethyl 1-benzyl-3-piperidinecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Ethyl 1-benzyl-3-piperidinecarboxylate in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a white precipitate forms. Filter the solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data for Ester Reduction:
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
| L-valine ethyl ester | LiAlH₄ | THF | 73-75% | [3] |
Note: The provided data is for the reduction of an amino acid ester, which is a comparable transformation. [3]Yields for the reduction of Ethyl 1-benzyl-3-piperidinecarboxylate are expected to be in a similar range.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis of a wide array of novel analogs based on the this compound scaffold. By employing these fundamental transformations, researchers can efficiently generate compound libraries for screening in various drug discovery programs. The modular nature of these synthetic routes allows for the systematic exploration of structure-activity relationships, ultimately aiding in the identification of promising new therapeutic agents.
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-piperidinecarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-piperidinecarboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via catalytic hydrogenation of ethyl nicotinate?
A1: The most common impurities can be categorized as process-related and solvent-related.
-
Process-Related Impurities:
-
Ethyl nicotinate (Starting Material): Incomplete hydrogenation can lead to the presence of the starting material in the final product.
-
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (Intermediate): Partial hydrogenation of the pyridine ring can result in this intermediate.
-
Nicotinic Acid: Hydrolysis of the ethyl ester group of either the starting material or the product can lead to the formation of nicotinic acid or piperidine-3-carboxylic acid, respectively.
-
N-ethylpiperidine: A potential byproduct from the reduction of the ethyl group, although less common under typical hydrogenation conditions.
-
-
Residual Solvents:
Q2: How can I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. By observing the disappearance of signals corresponding to the aromatic protons of the starting material (ethyl nicotinate) and the appearance of signals for the intermediate and the fully hydrogenated product, you can track the conversion in real-time.[3] Alternatively, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to analyze aliquots of the reaction mixture.
Q3: What are the recommended analytical methods for impurity profiling of this compound?
A3: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary method for quantifying non-volatile organic impurities like unreacted starting material and the partially hydrogenated intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities and residual solvents.[1][2]
Q4: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this compound?
A4: According to the International Council for Harmonisation (ICH) guidelines, for a new drug substance, any impurity present at a level of 0.10% or higher should be identified and quantified. The specific limits for each impurity are typically established based on toxicological data and the manufacturing process capability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Incomplete Hydrogenation
Symptom: HPLC or NMR analysis of the final product shows a significant amount of the starting material, ethyl nicotinate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Poisoning | - Ensure the use of a fresh, high-quality catalyst (e.g., Palladium on carbon - Pd/C, Platinum oxide - PtO2). - Thoroughly purify the starting material to remove any potential catalyst poisons (e.g., sulfur or nitrogen-containing compounds). |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure according to the established protocol. Ensure the reaction vessel is properly sealed and maintaining pressure. |
| Inadequate Reaction Time or Temperature | - Increase the reaction time and/or temperature within the recommended range for the specific catalyst and solvent system. Monitor the reaction progress to determine the optimal endpoint. |
| Poor Mass Transfer | - Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen gas. |
Issue 2: Presence of the Partially Hydrogenated Intermediate
Symptom: The final product is contaminated with Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-optimal Reaction Conditions | - Adjusting the reaction temperature and pressure can influence the selectivity of the hydrogenation. Lower temperatures and pressures may favor the formation of the intermediate. A systematic optimization of these parameters is recommended.[4] |
| Catalyst Selection | - The choice of catalyst can affect the reaction pathway. For complete hydrogenation, a more active catalyst or a higher catalyst loading might be necessary. |
| Insufficient Reaction Time | - The conversion of the intermediate to the final product may require a longer reaction time. Continue monitoring the reaction until the intermediate is consumed. |
Issue 3: High Levels of Residual Solvents
Symptom: GC-MS analysis indicates residual solvent levels above the acceptable limits.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Drying | - Dry the final product under vacuum at an appropriate temperature for a sufficient duration. The specific conditions will depend on the boiling point of the solvent and the thermal stability of the product. |
| Inappropriate Crystallization Solvent | - If the product is purified by crystallization, ensure the chosen solvent can be easily removed. Consider using a solvent with a lower boiling point or an anti-solvent to facilitate precipitation and reduce solvent retention. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of Ethyl Nicotinate
This protocol describes a general procedure for the synthesis. Optimization may be required based on laboratory conditions and scale.
Materials:
-
Ethyl nicotinate
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (5% or 10% Pd/C) or Platinum oxide (PtO2)
-
Hydrogen gas
-
Hydrochloric acid (ethanolic solution or HCl gas)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in ethanol.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by NMR or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to a constant weight.
HPLC Method for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm (for ethyl nicotinate) and a lower wavelength (e.g., 210 nm) for the saturated product and intermediate.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase or a suitable diluent.
GC-MS Method for Residual Solvent Analysis
Instrumentation:
-
GC-MS system with a headspace autosampler
GC Conditions:
-
Column: Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).[1]
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial and dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-piperidinecarboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-piperidinecarboxylate hydrochloride. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during laboratory experiments.
Synthesis Overview
This compound is primarily synthesized through two common routes:
-
Catalytic Hydrogenation of Ethyl Nicotinate: This method involves the reduction of the pyridine ring of ethyl nicotinate to a piperidine ring using a metal catalyst and a hydrogen source.
-
Dieckmann Condensation Route: This approach involves the intramolecular cyclization of a substituted aminodiester to form a piperidone precursor, which is then further processed to yield the final product.
This guide will cover potential side reactions and troubleshooting for both synthetic pathways.
Section 1: Catalytic Hydrogenation of Ethyl Nicotinate
This is a direct and widely used method for the synthesis of Ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate). The subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or poor gas-liquid mixing. 4. Incorrect reaction temperature. | 1. Use fresh, high-quality catalyst. 2. Ensure starting materials and solvent are pure and free of sulfur or other common catalyst poisons. Consider pre-treating the reaction setup to remove any contaminants. 3. Increase hydrogen pressure incrementally and ensure vigorous stirring. 4. Optimize the reaction temperature; pyridine ring reduction often requires elevated temperatures. |
| Presence of partially hydrogenated intermediates (e.g., ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate) | 1. Incomplete reaction due to insufficient reaction time or catalyst loading. 2. Catalyst deactivation before the reaction is complete. | 1. Increase the reaction time or the amount of catalyst. 2. See "Inactive catalyst" and "Catalyst poisoning" above. Consider adding the catalyst in portions if deactivation is suspected to be rapid. |
| Formation of N-ethylated side product (ethyl N-ethylnipecotate) | Use of ethanol as a solvent can lead to N-alkylation of the product. | Change the solvent to one that does not participate in the reaction, such as diethyl ether, methylcyclohexane, or dioxane.[1] |
| Formation of 3-methylpiperidone-2 | This can be a minor byproduct in some hydrogenations over nickel catalysts.[1] | Optimizing reaction conditions (temperature, pressure) may minimize its formation. If it persists, chromatographic purification will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using ethanol as a solvent for the hydrogenation of ethyl nicotinate?
A1: The most common side product is ethyl N-ethylnipecotate, which is formed through the N-alkylation of the product with the ethanol solvent.[1] Using alternative solvents like diethyl ether or methylcyclohexane can prevent this side reaction.[1]
Q2: My reaction has stalled, and I suspect catalyst poisoning. What are some common poisons for palladium or platinum catalysts?
A2: Common catalyst poisons include sulfur compounds, nitrogen compounds with lone pairs (in excess), halides, and strongly coordinating species. Ensure your starting material, solvent, and glassware are scrupulously clean.
Q3: Can I use Raney Nickel for this hydrogenation?
A3: Yes, Raney Nickel is a common catalyst for the hydrogenation of pyridines. However, it may require higher temperatures and pressures compared to platinum or rhodium catalysts. It has also been reported to produce a small amount of 3-methylpiperidone-2 as a byproduct.[1]
Quantitative Data on Side Reactions
| Solvent | Side Product | Yield of Side Product | Reference |
| Ethanol | Ethyl N-ethylnipecotate | ~20% | [1] |
| Diethyl Ether | Ethyl N-ethylnipecotate | Not produced | [1] |
| Methylcyclohexane | Ethyl N-ethylnipecotate | Not produced | [1] |
| Dioxane | Ethyl N-ethylnipecotate | Not produced | [1] |
Experimental Protocol: Catalytic Hydrogenation of Ethyl Nicotinate
Materials:
-
Ethyl nicotinate
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or an alternative solvent like diethyl ether)
-
Hydrogen gas
-
Hydrochloric acid (e.g., in ethanol or as a gas)
-
High-pressure autoclave or a similar hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve ethyl nicotinate in the chosen solvent (e.g., ethanol).
-
Carefully add the 5% Pd/C catalyst under an inert atmosphere.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
Diagrams
Caption: Synthetic pathway and side reactions in the catalytic hydrogenation of ethyl nicotinate.
Section 2: Dieckmann Condensation Route
This route typically involves the synthesis of a precursor like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, followed by de-benzylation and reduction to obtain the desired product. The key step is the intramolecular Dieckmann condensation to form the piperidone ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the cyclized product | 1. Intermolecular condensation (oligomerization) is competing with the intramolecular cyclization. 2. The base used is not strong enough or is sterically hindered. 3. The reaction time is too long, leading to decomposition of the product. | 1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization. 2. Use a strong, non-nucleophilic base like sodium hydride or sodium ethoxide. Ensure the base is of good quality. 3. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.[1] |
| Formation of an oily or viscous crude product that is difficult to purify | The presence of oligomeric side products. | Use high-dilution conditions during the reaction. Purification may require column chromatography. |
| Incomplete reaction | 1. Insufficient amount of base. 2. Poor quality of the starting aminodiester. | 1. Use at least one full equivalent of a strong base. 2. Ensure the starting material is pure and dry. |
| Transesterification side product | The alkoxide base used does not match the ester group of the starting material (e.g., using sodium methoxide with an ethyl ester). | Match the alkoxide base to the ester group (e.g., use sodium ethoxide for ethyl esters). |
Frequently Asked Questions (FAQs)
Q1: Why is high dilution important for the Dieckmann condensation?
A1: High dilution favors the intramolecular reaction (cyclization) over the intermolecular reaction (oligomerization or polymerization) by reducing the probability of two different molecules reacting with each other.
Q2: What is the role of the base in the Dieckmann condensation?
A2: The base is used to deprotonate the α-carbon of one of the ester groups, forming an enolate which then acts as a nucleophile to attack the carbonyl carbon of the other ester group, leading to cyclization. A strong base is required for this deprotonation.
Q3: I am getting a low yield even with high dilution. What else can I try?
A3: Check the quality of your base (e.g., sodium hydride can degrade over time). Also, ensure your solvent is anhydrous, as water will quench the base. Optimizing the reaction temperature can also be beneficial; some Dieckmann condensations work better at room temperature, while others require heating.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (a precursor)
Materials:
-
1-benzyl-3-piperidone
-
Dimethyl carbonate (or diethyl carbonate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in portions under an inert atmosphere.
-
Heat the reaction mixture to reflux for approximately 20-30 minutes.
-
Cool the reaction mixture and quench it by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography.
(Adapted from a synthesis of the methyl ester).[2]
Diagrams
Caption: Experimental workflow and troubleshooting for the Dieckmann condensation route.
References
Optimizing reaction conditions for Ethyl 3-piperidinecarboxylate hydrochloride synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-Piperidinecarboxylate Hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrogenation of ethyl nicotinate is sluggish or incomplete. What are the potential causes and how can I improve the conversion rate?
A1: Incomplete hydrogenation is a common issue. Several factors can contribute to this problem. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use fresh catalyst: Palladium on carbon (Pd/C) and other catalysts can lose activity over time due to oxidation or poisoning. |
| - Increase catalyst loading: Gradually increase the weight percentage of the catalyst. A common starting point is 5-10 mol% of the substrate. | |
| - Ensure proper handling: Avoid exposing the catalyst to air for extended periods. Use an inert atmosphere (e.g., nitrogen or argon) during handling. | |
| Insufficient Hydrogen Pressure | - Increase hydrogen pressure: The reduction of the pyridine ring often requires elevated hydrogen pressure. Typical ranges are from atmospheric pressure to 50 bar. Consult literature for the specific catalyst system being used. |
| - Check for leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no hydrogen leaks. | |
| Inadequate Temperature | - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical starting range is 25-80°C. |
| Impurities in Starting Material or Solvent | - Use pure starting materials: Impurities in the ethyl nicotinate or solvent can poison the catalyst. Ensure the purity of your reagents. |
| - Use high-purity, dry solvents: Water or other protic impurities in the solvent can affect catalyst activity. | |
| Poor Mass Transfer | - Increase agitation speed: Ensure vigorous stirring or shaking to maximize the contact between the catalyst, substrate, and hydrogen. |
| - Consider a different solvent: The solubility of hydrogen and the substrate can vary between solvents. Ethanol, methanol, and ethyl acetate are commonly used. |
Q2: I am observing the formation of byproducts during the synthesis. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts can significantly reduce the yield and purity of the desired product. Here are some common side reactions and strategies to mitigate them:
-
Incomplete Reduction: The most common byproduct is the partially hydrogenated intermediate, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion. Monitoring the reaction by techniques like NMR can help determine the optimal reaction time.[1]
-
-
N-Alkylation/N-Acylation: If the reaction is carried out in the presence of alkylating or acylating agents, the piperidine nitrogen can be functionalized.
-
Solution: Ensure that the reaction environment is free from such contaminants. If protecting groups are used, ensure their stability under the reaction conditions.
-
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents. If an acidic workup is required, perform it at low temperatures to minimize hydrolysis.
-
-
Racemization: For chiral synthesis of substituted piperidines, racemization can be a concern, especially if the stereocenter is adjacent to a carbonyl group or under harsh basic or acidic conditions.
-
Solution: Employ milder reaction conditions and purification methods. The use of chiral catalysts or resolving agents can help in obtaining the desired enantiomer.
-
Q3: The purification of this compound is challenging. What are the best practices for obtaining a pure product?
A3: Purification can be complicated by the physical properties of the product and the presence of impurities. Here are some effective purification strategies:
-
Crystallization of the Hydrochloride Salt: Ethyl 3-piperidinecarboxylate is often an oil at room temperature, which can make purification by crystallization difficult. Converting it to its hydrochloride salt typically yields a crystalline solid that is easier to handle and purify.
-
Procedure: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) until precipitation is complete. The resulting solid can then be recrystallized.
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Recrystallization:
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Solvent Selection: Choose a solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of piperidine salts include ethanol, isopropanol, or mixtures of ethanol and diethyl ether.
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Column Chromatography: If crystallization is not effective in removing certain impurities, column chromatography on silica gel can be employed.
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Eluent System: A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. A small amount of a basic modifier like triethylamine may be needed to prevent tailing of the amine on the silica gel.
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Removal of Residual Acid: If strong acids are used for workup or salt formation (e.g., trifluoroacetic acid from HPLC), residual amounts can remain in the final product.
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Solution: Lyophilization from a dilute HCl solution can be an effective method to remove volatile acids like TFA.
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Q4: I am scaling up the synthesis. What are the key parameters to consider for a safe and efficient process?
A4: Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
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Heat Transfer: Hydrogenation reactions are often exothermic. Ensure that the reactor has adequate cooling capacity to control the temperature and prevent thermal runaways.
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Mass Transfer: Efficient mixing is crucial for good contact between the catalyst, substrate, and hydrogen. The type of agitator and its speed may need to be adjusted for larger volumes.
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Hydrogen Handling: Ensure that all equipment is rated for the pressures being used and that there are appropriate safety measures in place for handling a flammable gas like hydrogen.
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Catalyst Filtration: On a larger scale, filtering the solid catalyst can be challenging. Consider using a filter press or other specialized filtration equipment. Ensure that the catalyst is not exposed to air during filtration to prevent it from becoming pyrophoric.
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Solvent Selection: The choice of solvent can have a significant impact on the process economics and safety on a larger scale. Consider factors like cost, toxicity, and ease of recovery.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrogenation of Ethyl Nicotinate
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Substrate Conc. (M) | Throughput ( g/day ) | Reference |
| 10% Pd/C | Methanol | 25-100 | 1-80 | 0.05 | Not Reported | [1] |
| 5% Pd/Al₂O₃ | Ethanol | 60 | 20 | 0.4 | 522 | [2][3] |
| PtO₂ | Not Specified | 80 | 120 | Not Reported | Not Reported | |
| 5% Rh/Al₂O₃ | Not Specified | 60 | 60 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Ethyl Nicotinate
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Reaction Setup: To a high-pressure reactor, add ethyl nicotinate and a suitable solvent (e.g., ethanol, 0.4 M solution).
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Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., 5% Pd/Al₂O₃, 5-10 mol%).
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Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 60°C) with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR. The reaction is typically complete within a few hours.
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Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-piperidinecarboxylate as an oil.
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Salt Formation: Dissolve the crude product in diethyl ether. Bubble dry HCl gas through the solution until a white precipitate forms.
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Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/diethyl ether.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Recrystallization methods for purifying Ethyl 3-piperidinecarboxylate hydrochloride
Welcome to the technical support center for the purification of Ethyl 3-piperidinecarboxylate hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the recrystallization of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for dissolving this compound.
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Solution 1: Increase Polarity. Since the target compound is a hydrochloride salt, it is highly polar. If you are using a non-polar solvent, it will likely have very low solubility. Try a more polar solvent. Good starting points for hydrochloride salts are alcohols like ethanol or isopropanol.[1]
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Solution 2: Use a Solvent Mixture. You can add a co-solvent to increase the overall polarity. For example, if your compound has some solubility in dichloromethane (DCM), you could try a DCM/methanol mixture.
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Solution 3: Ensure Sufficient Solvent. While the goal is to use a minimal amount of solvent, you may have simply not added enough. Add small additional volumes of the hot solvent until dissolution is achieved.[2]
Q2: After dissolving my compound and cooling the solution, no crystals have formed.
A2: This is a common issue, often due to either using too much solvent or the solution being supersaturated.
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Solution 1: Reduce Solvent Volume. This is the most frequent cause of crystallization failure.[3] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.
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Solution 2: Induce Crystallization. Supersaturated solutions need a nucleation point to begin crystallization.[3]
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.[3]
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Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal formation.[3]
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Solution 3: Drastic Cooling. Cool the solution in an ice-water bath or even an ice/salt bath to further decrease the solubility of your compound.[3]
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[3]
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Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate that is turned off, or by insulating the flask with glass wool. Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[3]
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Solution 2: Add More Solvent. The oil may have formed because the solution was too concentrated. Add a small amount of additional hot solvent to the heated solution and then allow it to cool slowly.[3]
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Solution 3: Change Solvents. The chosen solvent system may not be appropriate. Try a solvent with a lower boiling point or a different solvent mixture altogether.
Q4: The crystals that formed are very fine or needle-like, and they trap a lot of solvent.
A4: This is often the result of the solution cooling too quickly.
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Solution: Re-dissolve the crystals by heating the solution and allow it to cool more slowly to encourage the growth of larger, more well-defined crystals. Ensure the flask is not disturbed during the cooling process.[4]
Q5: My recovered yield is very low.
A5: A low yield can result from several factors.
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Cause 1: Using too much solvent. As mentioned in Q2, excess solvent will keep more of your compound dissolved even after cooling.[2]
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Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
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Cause 3: Incomplete precipitation. Ensure you have cooled the solution for a sufficient amount of time at a low enough temperature to maximize crystal formation.
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Cause 4: Washing with the wrong solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[2]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: The ideal solvent must be determined experimentally. However, for hydrochloride salts, good starting points are polar protic solvents or mixtures. Based on literature for similar compounds, you should screen solvents like isopropanol, ethanol, or mixtures such as ethanol/diethyl ether, methanol/diethyl ether, or dichloromethane/ethyl acetate.[1][5] A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[6]
Q: How do I perform a solvent screen?
A: Place a small amount of your crude material (10-20 mg) in a test tube. Add a small amount of the solvent you wish to test (e.g., 0.5 mL). If the compound dissolves completely at room temperature, the solvent is too good and is unsuitable for recrystallization. If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.[4]
Q: Should I use a single-solvent or a two-solvent system?
A: Start by trying to find a suitable single solvent. A two-solvent (or mixed-solvent) system is useful when no single solvent has the ideal solubility properties. In this system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to make it clear again before cooling.[4]
Q: My compound is colored. How can I remove the colored impurities?
A: If the impurities are colored, you can often remove them by adding a small amount of activated charcoal to the hot, dissolved solution. After adding the charcoal, keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize.[4]
Q: What is "mother liquor"?
A: The mother liquor is the solution that remains after the crystals have been filtered off. It contains the soluble impurities as well as some of the desired compound, as no compound is completely insoluble.[3] Further crops of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling.
Experimental Protocols & Data
General Recrystallization Protocol
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Solvent Selection: Based on solubility tests (see FAQs), choose an appropriate solvent or solvent system.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hotplate) with swirling until the solid completely dissolves.[2]
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Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then re-heat for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]
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Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air dry.
Suggested Solvent Systems for Screening
| Solvent System | Type | Rationale |
| Isopropanol | Single | Often a good choice for recrystallizing hydrochloride salts.[1] |
| Ethanol | Single | A polar protic solvent that is often effective. |
| Ethanol / Diethyl Ether | Mixed | Dissolve in hot ethanol, add diethyl ether as the anti-solvent. |
| Methanol / Diethyl Ether | Mixed | Similar to the ethanol system, but methanol is more polar. |
| Dichloromethane / Hexane | Mixed | For less polar impurities; dissolve in DCM, add hexane. |
Visual Guides
Recrystallization Workflow
Caption: Standard experimental workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
Challenges in the scale-up of Ethyl 3-piperidinecarboxylate hydrochloride production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 3-piperidinecarboxylate hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable route involves the hydrogenation of ethyl nicotinate (ethyl pyridine-3-carboxylate). This is typically a catalytic hydrogenation process using a transition metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out under hydrogen pressure and the resulting ethyl 3-piperidinecarboxylate (ethyl nipecotate) is then converted to its hydrochloride salt.
Q2: What are the critical process parameters to monitor during the hydrogenation step at a larger scale?
A2: On a larger scale, heat and mass transfer become critical. Key parameters to monitor and control include:
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Temperature: The hydrogenation of pyridine rings is exothermic. Inadequate heat removal can lead to temperature spikes, potentially causing side reactions or catalyst deactivation.
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Hydrogen Pressure: Consistent hydrogen pressure is crucial for driving the reaction to completion.
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Agitation/Mixing: Efficient mixing is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas, preventing localized "hot spots" and ensuring a uniform reaction rate.
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Catalyst Loading and Activity: The amount and quality of the catalyst directly impact the reaction time and completeness. Catalyst poisoning is a concern and should be monitored.
Q3: How is the hydrochloride salt typically formed and isolated at an industrial scale?
A3: Following the hydrogenation and work-up to isolate the free base (ethyl 3-piperidinecarboxylate), the hydrochloride salt is formed by treating a solution of the base with hydrochloric acid (either as a gas or an aqueous solution) in a suitable solvent, such as isopropanol or ethyl acetate. The product then crystallizes out of the solution and is isolated by filtration, washed, and dried.
Q4: What safety precautions should be taken during the scale-up of this process?
A4: Key safety considerations include:
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Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor and associated equipment must be designed and operated to handle flammable gases under pressure safely.
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Catalyst Handling: Some hydrogenation catalysts, like Raney nickel, can be pyrophoric (ignite spontaneously in air) when dry and must be handled under a liquid or inert atmosphere.
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Solvent Hazards: The solvents used in the process are often flammable and may have specific health hazards. Proper ventilation and personal protective equipment (PPE) are essential.
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Corrosion: The use of hydrochloric acid requires equipment that is resistant to corrosion.
Troubleshooting Guides
Problem 1: Low Yield in Hydrogenation Step
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | - Ensure the catalyst is fresh and has been stored correctly. - Check starting materials and solvents for impurities that could poison the catalyst (e.g., sulfur compounds). - Increase catalyst loading incrementally. |
| Poor Mass Transfer (Gas-Liquid) | - Increase agitation speed to improve the dispersion of hydrogen gas. - Ensure the hydrogen supply can maintain the set pressure. |
| Incomplete Reaction | - Extend the reaction time. - Increase hydrogen pressure within the safe limits of the equipment. - Increase the reaction temperature cautiously, monitoring for side reactions. |
| Sub-optimal Solvent | - Ensure the solvent is of appropriate grade and dry. - Consider alternative solvents that may offer better solubility for the substrate and hydrogen. |
Problem 2: Product Purity Issues (Post-Hydrogenation)
| Potential Impurity | Source | Troubleshooting/Purification |
| Unreacted Ethyl Nicotinate | Incomplete hydrogenation. | - Optimize hydrogenation conditions (see Problem 1). - Can be removed during purification by adjusting the pH; the basic product can be extracted, leaving the unreacted starting material. |
| Over-reduction Products | Harsh reaction conditions. | - Reduce reaction temperature or pressure. - Decrease catalyst loading or reaction time. |
| N-Alkylated Byproducts | Reaction with solvent or impurities. | - Use a non-reactive solvent. - Ensure high purity of starting materials. - Purification via recrystallization or chromatography may be necessary. |
| Residual Catalyst | Inefficient filtration. | - Use a finer filter medium. - Consider a second filtration step. |
Problem 3: Difficulties in Isolation and Crystallization of the Hydrochloride Salt
| Issue | Potential Cause | Troubleshooting Steps |
| Oil Formation Instead of Crystals | - Product is not pure enough. - Cooling rate is too fast. - Improper solvent. | - Purify the free base before salt formation. - Slow down the cooling rate and introduce seed crystals. - Experiment with different crystallization solvents or solvent mixtures. |
| Poor Filterability | - Very fine crystals are formed. - Product is too soluble in the mother liquor. | - Optimize the cooling profile to encourage larger crystal growth. - Consider adding an anti-solvent to reduce solubility and induce precipitation. |
| Product is Hygroscopic | Inherent property of the salt. | - Dry the product under vacuum at a controlled temperature. - Handle and store the final product in a low-humidity environment. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Ethyl Nicotinate
Objective: To reduce ethyl nicotinate to ethyl 3-piperidinecarboxylate.
Materials:
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Ethyl nicotinate
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Ethanol (or other suitable solvent)
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Palladium on Carbon (Pd/C, 5-10% w/w)
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Hydrogen gas
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Pressurized hydrogenation reactor
Procedure:
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Charge the hydrogenation reactor with ethyl nicotinate and ethanol.
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Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove all air.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
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Begin agitation and heat the mixture to the target temperature (e.g., 50-70 °C).
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Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
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Cool the reactor to room temperature and carefully vent the excess hydrogen.
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Purge the reactor with nitrogen.
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Filter the reaction mixture through a bed of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-piperidinecarboxylate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing product purity issues.
Technical Support Center: Removal of Residual Solvents from Ethyl 3-piperidinecarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual solvents from Ethyl 3-piperidinecarboxylate hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of residual solvents from this compound.
Issue 1: Persistent Residual Solvents Detected by GC Analysis After Initial Drying
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Symptom: Gas Chromatography (GC) analysis indicates the presence of residual solvents above the required limits even after a standard drying procedure.
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Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | :--- | :--- | | Inefficient Initial Drying | The initial drying parameters (temperature, vacuum, time) may be insufficient for the specific solvent and its interaction with the hydrochloride salt. | | Solvent Entrapment within Crystals | Rapid crystallization can lead to the inclusion of solvent molecules within the crystal lattice, making them difficult to remove by simple drying. | | Formation of a Solvate | The residual solvent may form a stable solvate with this compound. |
Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
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Symptom: Instead of forming solid crystals, the compound separates as an oil or fails to crystallize from the solution upon cooling.
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Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | :--- | :--- | | Inappropriate Recrystallization Solvent | The chosen solvent or solvent system may not be suitable for the crystallization of this compound. | | Presence of Impurities | Impurities can inhibit crystal nucleation and growth. | | Cooling Rate is Too Rapid | Rapid cooling can favor oiling out over crystallization. |
Issue 3: Low Yield After Recrystallization
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Symptom: The amount of purified this compound recovered after recrystallization is significantly lower than expected.
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Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | :--- | :--- | | High Solubility in Cold Solvent | The compound may have significant solubility in the recrystallization solvent even at low temperatures. | | Use of Excessive Solvent | Using more solvent than necessary to dissolve the compound will result in a lower recovery. | | Premature Crystallization During Hot Filtration | The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common residual solvents that might be present in this compound?
A1: Common residual solvents can originate from the synthesis and purification steps. Based on typical synthetic routes for similar piperidine derivatives, potential residual solvents include:
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Alcohols: Isopropanol (IPA), Ethanol, Methanol (often used in deprotection or as a reaction solvent).
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Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE) (used for washing or extraction).
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Esters: Ethyl acetate (used for extraction or recrystallization).
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Hydrocarbons: Hexanes, Heptane, Petroleum ether (used as anti-solvents in recrystallization).
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Chlorinated Solvents: Dichloromethane (DCM) (used for extraction).
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Acetonitrile: Used in some synthetic steps.
It is crucial to identify the solvents used in your specific process to guide the selection of the most appropriate removal technique.
Q2: What are the recommended starting conditions for vacuum drying of this compound?
A2: As a starting point, vacuum drying can be performed at a moderately elevated temperature. For hydrochloride salts, which are generally more stable, a temperature range of 40-60°C under a vacuum of <10 mmHg is a reasonable starting point. The drying time will depend on the solvent being removed, the batch size, and the equipment used, but a minimum of 12-24 hours is recommended. Optimization of these parameters is crucial for efficient solvent removal.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
A3: For amine hydrochlorides, a common strategy is to use a polar solvent in which the salt is soluble at elevated temperatures and sparingly soluble at room temperature, or a solvent/anti-solvent system. Based on literature for similar compounds, promising solvent systems include:
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Single Solvents: Isopropanol (IPA) or Ethanol.
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Solvent/Anti-solvent Systems:
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Isopropanol/Diethyl ether
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Ethanol/Diethyl ether
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Ethyl acetate/Hexanes
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Methanol/Methyl tert-butyl ether (MTBE)
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Experimental screening of different solvents is highly recommended to find the optimal system for your specific material.
Q4: How can I confirm the removal of residual solvents to the required level?
A4: The most common and regulatory-accepted method for quantifying residual solvents in active pharmaceutical ingredients (APIs) is Gas Chromatography (GC) with Headspace analysis (HS-GC) .[1][2] This technique is highly sensitive and specific for volatile organic compounds. The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) guidelines (Q3C).[3]
Q5: What are the ICH classes of residual solvents and why are they important?
A5: The ICH classifies residual solvents into three classes based on their toxicity:
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Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. Their use should be restricted.[3]
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Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or have other irreversible toxicities.[3]
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Class 3: Solvents with low toxic potential.[3]
It is critical to know the class of any residual solvent to ensure the final product complies with regulatory limits for patient safety.
Experimental Protocols
Protocol 1: Vacuum Drying
This protocol provides a general procedure for the removal of residual solvents from this compound using a vacuum oven.
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Preparation: Place a thin layer of the this compound powder in a clean, shallow glass or stainless steel tray.
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Loading: Place the tray in a vacuum oven.
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Drying:
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Heat the oven to the desired temperature (e.g., 50°C).
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Gradually apply vacuum, aiming for a pressure below 10 mmHg.
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Dry for a predetermined period (e.g., 24 hours).
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Completion:
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Turn off the heat and allow the oven to cool to room temperature under vacuum.
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Slowly break the vacuum with an inert gas such as nitrogen.
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Remove the sample and promptly analyze for residual solvent content by GC.
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Protocol 2: Recrystallization
This protocol describes a general single-solvent recrystallization procedure.
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Solvent Selection: In a small test tube, add a small amount of this compound and a few drops of the chosen solvent (e.g., isopropanol). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven to remove the recrystallization solvent.
Diagrams
Caption: Workflow for the removal and analysis of residual solvents.
Caption: Troubleshooting logic for high residual solvent levels.
References
Preventing racemization during reactions with Ethyl 3-piperidinecarboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions with Ethyl 3-piperidinecarboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. For a chiral molecule like Ethyl 3-piperidinecarboxylate, the stereocenter is at the C3 position of the piperidine ring. The hydrogen atom at this position is susceptible to removal under certain reaction conditions. Abstraction of this proton by a base can lead to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both the (R) and (S) enantiomers and thus, a loss of enantiomeric purity. Maintaining a specific stereochemistry is often critical for the biological activity and safety of pharmaceutical compounds.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism is base-catalyzed deprotonation-reprotonation at the chiral C3 carbon, which is alpha to the ester's carbonyl group. The process is initiated by a base present in the reaction mixture, which removes the acidic proton at the C3 position. This forms a planar enolate intermediate, which is no longer chiral. When this intermediate is reprotonated, it can happen from either the top or bottom face, leading to the formation of both enantiomers and therefore racemization.
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several factors can significantly increase the risk of racemization:
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Strong Bases: The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) can readily deprotonate the C3 position.
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Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and can accelerate the rate of racemization.[1]
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Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.
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Certain Solvents: Polar, protic solvents can sometimes stabilize charged, achiral intermediates, potentially promoting racemization.
Q4: How do I neutralize the hydrochloride salt without inducing racemization before my reaction?
A4: To prepare the free base of Ethyl 3-piperidinecarboxylate for a subsequent reaction, it is crucial to use mild conditions. A common method is to perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a mild inorganic base like sodium bicarbonate or potassium carbonate until the solution is basic. Then, extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. The organic layers can then be dried and concentrated at low temperature. Alternatively, for in-situ reactions, a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can be used to neutralize the HCl salt directly in the reaction vessel.[1]
Troubleshooting Guide
Problem: I am observing a significant loss of enantiomeric excess (ee) in my product after a reaction with Ethyl 3-piperidinecarboxylate.
This guide will walk you through potential causes and solutions to minimize or prevent racemization.
Caption: Troubleshooting workflow for preventing racemization.
Data on Racemization Prevention
The following table summarizes the expected impact of different reaction conditions on the enantiomeric excess (ee) of the product when reacting chiral Ethyl 3-piperidinecarboxylate. While extensive quantitative data for this specific molecule is limited, these trends are based on well-established principles for analogous chiral amines and esters.
| Reaction Type | Reagent/Base | Temperature (°C) | Expected Enantiomeric Excess (ee %) | Reference |
| N-Acylation | 2-Thiopheneacetyl chloride / Na₂CO₃ (aq) | Room Temp | >98% | [2][3] |
| N-Acylation | Acyl Chloride / Triethylamine (Et₃N) | 0 to Room Temp | 90-98% | General Knowledge |
| N-Acylation | Acyl Chloride / DIPEA | 0 to Room Temp | 95-99% | General Knowledge |
| N-Acylation | Acyl Chloride / Potassium t-butoxide | Room Temp | <50% (High Risk) | General Knowledge |
| Amide Coupling | Carboxylic Acid / HATU / DIPEA | 0 to Room Temp | >95% | General Knowledge |
| Amide Coupling | Carboxylic Acid / EDC / HOBt | 0 to Room Temp | >95% | General Knowledge |
Key Experimental Protocols
Protocol 1: Racemization-Free N-Acylation under Schotten-Baumann Conditions
This protocol is adapted from a procedure that demonstrated high retention of stereochemical integrity for (S)-ethyl nipecotate.[2][3][4]
Objective: To perform N-acylation while minimizing racemization at the C3 position.
Materials:
-
(S)-Ethyl 3-piperidinecarboxylate hydrochloride
-
Acyl chloride (e.g., 2-thiopheneacetyl chloride)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (deionized)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Amine Solution: In a round-bottom flask, dissolve (S)-Ethyl 3-piperidinecarboxylate hydrochloride (1.0 eq) in water.
-
Neutralization: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium carbonate until the pH of the aqueous layer is >10.
-
Acylation: To the vigorously stirred, cold biphasic mixture, add a solution of the acyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to yield the crude N-acylated product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of N-Acylated Ethyl 3-piperidinecarboxylate
Objective: To determine the enantiomeric excess (ee) of the synthesized product.
Note: The exact conditions may need to be optimized for different N-acyl derivatives. A common starting point for chiral separation of piperidine derivatives is a polysaccharide-based chiral stationary phase.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H or Chiralcel OD-H are often effective for this class of compounds.[5][6]
Mobile Phase (Isocratic):
-
A typical mobile phase is a mixture of n-hexane and isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (n-hexane:IPA).
-
For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[5][6]
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL). Also prepare a sample of the racemic starting material or product, if available, to identify the retention times of both enantiomers.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance of the chromophore in the acyl group (e.g., 230 nm).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Ethyl 3-piperidinecarboxylate hydrochloride synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 3-piperidinecarboxylate hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the experiment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrogenation of ethyl nicotinate is incomplete, resulting in a low yield of Ethyl 3-piperidinecarboxylate. What are the potential causes and how can I improve the conversion?
A1: Incomplete hydrogenation is a common issue. Several factors can contribute to this, including catalyst activity, reaction conditions, and the presence of impurities.
Troubleshooting Steps:
-
Catalyst Activity:
-
Catalyst Type: The choice of catalyst is crucial. Palladium on carbon (Pd/C) and Palladium on alumina (Pd/Al₂O₃) are commonly used.[1] Ensure you are using a catalyst known to be effective for pyridine ring hydrogenation.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. Typical loadings can vary, so it may be necessary to screen different amounts.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent. Ensure the purity of your ethyl nicotinate and solvent. If catalyst poisoning is suspected, consider purifying the starting materials.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Inadequate hydrogen pressure can significantly slow down or stall the reaction. Ensure your system is properly sealed and can maintain the desired pressure. Studies have shown that pressures around 20 bar are effective.[1]
-
Temperature: The reaction temperature influences the rate of hydrogenation. For instance, temperatures between 55-60°C have been used successfully in continuous flow systems.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can sometimes lead to side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has run to completion.[2][3]
-
-
Solvent:
Q2: I am observing the formation of significant byproducts during the hydrogenation of ethyl nicotinate. How can I increase the selectivity for Ethyl 3-piperidinecarboxylate?
A2: The primary byproduct in this reaction is often the partially hydrogenated intermediate, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate.[4] Optimizing reaction parameters can improve selectivity for the fully hydrogenated product.
Optimization Strategies:
-
Catalyst Selection: Different catalysts can exhibit different selectivities. It may be beneficial to screen various catalysts (e.g., different palladium loadings or supports) to find one that favors the formation of the desired product.
-
Tuning Reaction Parameters: A systematic optimization of temperature, pressure, and hydrogen flow rate (in a flow chemistry setup) can help maximize the yield of the fully hydrogenated product.[2] As shown in the table below, higher temperatures and pressures generally favor complete hydrogenation.
Q3: My yield is significantly lower after the work-up and purification steps. What are the best practices for isolating this compound?
A3: Product loss during work-up and purification is a common challenge. The hydrochloride salt is generally water-soluble, which can lead to losses during aqueous washes.
Work-up and Purification Protocol:
-
Catalyst Removal: After the reaction, the heterogeneous catalyst (e.g., Pd/C) must be carefully filtered. Ensure all the product is washed from the catalyst with the reaction solvent.
-
Solvent Removal: The solvent is typically removed under reduced pressure.
-
Acidification and Salt Formation:
-
The crude ethyl 3-piperidinecarboxylate (an oil) is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in an organic solvent (e.g., HCl in ether or isopropanol) is then added to precipitate the hydrochloride salt.
-
Careful control of the pH is important. Over-acidification can sometimes lead to the formation of undesired side products or complicate isolation.
-
-
Isolation:
-
The precipitated solid is collected by filtration.
-
Wash the solid with a cold, dry, non-polar solvent (like diethyl ether) to remove any non-polar impurities without dissolving the product.
-
Dry the final product thoroughly under vacuum to remove any residual solvent.[5]
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Hydrogenation of Ethyl Nicotinate in a Continuous Flow System.
| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Concentration (M) | Conversion (%) | Product Distribution (Intermediate:Product) |
| 1 | 5% Pd/Al₂O₃ | 60 | 20 | 3.0 | 0.4 | >99 | - |
| 2 | 5% Pd/Al₂O₃ | 55 | 20 | 7.0 | 0.8 | >99 | - |
Data adapted from a process intensification study for the continuous flow hydrogenation of ethyl nicotinate.[1]
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Ethyl Nicotinate to Ethyl 3-piperidinecarboxylate
-
Reaction Setup: In a high-pressure reactor, add ethyl nicotinate and a suitable solvent (e.g., ethanol or methanol).[1][2]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C or 5% Pd/Al₂O₃) under an inert atmosphere.[1]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 55-60°C).[1]
-
Monitoring: Stir the reaction mixture vigorously and monitor the reaction progress by TLC or NMR until the starting material is consumed.[2]
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude ethyl 3-piperidinecarboxylate as an oil.
-
Protocol 2: Formation and Isolation of this compound
-
Dissolution: Dissolve the crude ethyl 3-piperidinecarboxylate oil obtained from Protocol 1 in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring until precipitation is complete.
-
Precipitation and Filtration: Allow the mixture to stir in the ice bath for a short period to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether and dry it under vacuum to yield this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yields in synthesis.
Caption: Key parameters influencing final product yield.
References
Column chromatography protocols for Ethyl 3-piperidinecarboxylate hydrochloride purification
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Ethyl 3-piperidinecarboxylate hydrochloride via column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Experimental Protocol: Column Chromatography Purification
Purifying the highly polar hydrochloride salt of Ethyl 3-piperidinecarboxylate directly on standard silica gel can be challenging due to its low mobility. The recommended protocol involves converting the salt to its free base form, purifying the less polar free base by chromatography, and subsequently converting it back to the hydrochloride salt.
Detailed Methodology:
-
Neutralization to Free Base:
-
Dissolve the crude this compound in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2M sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is between 9 and 10[1].
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base, typically as an oil.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel or Celite to the solution and evaporate the solvent to obtain a free-flowing powder[2]. Carefully layer this powder on top of the packed silica gel bed.
-
Wet Loading: Dissolve the crude free base in the smallest possible volume of the initial eluent and carefully apply it to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system. For the free base of Ethyl 3-piperidinecarboxylate, a gradient system is often effective.
-
Start with a mobile phase such as 100% Dichloromethane (DCM) or a Hexane/Ethyl Acetate mixture.
-
Gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM.
-
Crucially, to prevent peak tailing common with amines on silica, add a basic modifier like 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner.
-
Monitor the fractions using Thin Layer Chromatography (TLC). Use a mobile phase similar to the column eluent.
-
Visualize the TLC plate using a potassium permanganate (KMnO₄) stain or an iodine chamber, as piperidine compounds are often not UV-active.
-
-
Isolation of Pure Free Base:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified Ethyl 3-piperidinecarboxylate free base.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution while stirring[3].
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to a constant weight.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Deactivated silica or alumina can be used if the compound shows instability[4]. |
| Column Dimensions | 40-mm diameter, 60 cm length | Adjust based on the scale of the purification (typically a 1:30 to 1:100 ratio of sample to silica gel by weight). |
| Sample Load | 1-3% of silica gel weight | Overloading can lead to poor separation[5]. |
| Eluent System | Gradient of 0-10% Methanol in Dichloromethane | Must contain 0.5-1% Triethylamine (TEA) to prevent tailing. |
| Flow Rate | Adjusted to allow for proper separation | Typically, a drop rate of 1-2 drops per second. |
Table 2: Thin Layer Chromatography (TLC) Parameters
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum-backed plates |
| Mobile Phase | 90:10:1 Dichloromethane / Methanol / Triethylamine |
| Visualization | Potassium Permanganate (KMnO₄) stain or Iodine (I₂) vapor |
Visualization of Experimental Workflow
References
Validation & Comparative
Purity Analysis of Commercial Ethyl 3-piperidinecarboxylate Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the safety of a final product, and the reproducibility of experimental results. Ethyl 3-piperidinecarboxylate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of the purity of commercially available this compound, supported by experimental data and detailed analytical protocols.
Comparison of Commercial this compound
The purity of this compound can vary between different commercial suppliers. These variations can be attributed to the synthetic route employed, the purification methods used, and the storage conditions. The following table summarizes the typical purity and impurity profiles of this compound from three major suppliers based on representative analyses.
Disclaimer: The following data is illustrative and based on typical analytical findings. Actual purity and impurity levels may vary from lot to lot. It is always recommended to perform an in-house purity analysis upon receipt of any chemical.
| Supplier | Analytical Method | Purity (%) | Major Impurities | Impurity Level (%) |
| Supplier A | HPLC | 98.5 | Piperidine Hydrochloride | < 0.5 |
| Diethyl 3,3'-piperidinedicarboxylate | < 0.3 | |||
| Unidentified Impurity at RRT 1.2 | < 0.15 | |||
| GC-MS | - | Residual Ethanol | < 0.2 | |
| Residual Dichloromethane | < 0.05 | |||
| Supplier B | HPLC | 99.2 | Piperidine Hydrochloride | < 0.3 |
| Diethyl 3,3'-piperidinedicarboxylate | < 0.1 | |||
| Unidentified Impurity at RRT 1.2 | < 0.05 | |||
| GC-MS | - | Residual Ethanol | < 0.1 | |
| Residual Toluene | < 0.01 | |||
| Supplier C | HPLC | 97.8 | Piperidine Hydrochloride | < 0.8 |
| Diethyl 3,3'-piperidinedicarboxylate | < 0.5 | |||
| Unidentified Impurity at RRT 1.2 | < 0.2 | |||
| GC-MS | - | Residual Ethanol | < 0.3 | |
| Residual Ethyl Acetate | < 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[1] The mobile phase composition may be adjusted to achieve optimal separation. For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a 1.0 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 30 minutes).
-
Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas. The percentage purity is calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
This method is used to identify and quantify volatile organic compounds, such as residual solvents from the manufacturing process.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
Data acquisition and processing software
GC Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial tightly.
-
Incubate the vial in the headspace autosampler at 80 °C for 20 minutes before injection.
Procedure:
-
Perform a blank run with an empty vial to check for system contaminants.
-
Analyze the prepared sample vial.
-
Identify residual solvents by comparing the mass spectra of the detected peaks with a reference library (e.g., NIST).
-
Quantify the identified solvents using an external standard calibration method.
Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
References
A Comparative Guide to the Synthesis of Ethyl 3-Piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-piperidinecarboxylate hydrochloride is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Its efficient and scalable synthesis is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering an objective look at their respective advantages and disadvantages, supported by experimental data.
At a Glance: Comparison of Key Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation (Batch) | Route 2: Continuous Flow Hydrogenation |
| Starting Material | Ethyl Nicotinate | Ethyl Nicotinate |
| Key Reagents | H₂, Catalyst (Raney® Ni or Pd/C), Solvent (e.g., Ethanol) | H₂, Catalyst (e.g., Pd/Al₂O₃ or Rh/Al₂O₃), Solvent (e.g., Ethanol, Ethyl Acetate) |
| Typical Yield | 85-95% | >95% |
| Purity | Good to Excellent (Catalyst dependent) | Excellent |
| Reaction Time | 4-24 hours | Minutes to hours (residence time) |
| Scalability | Well-established for large scale | Excellent for large scale, offers process intensification |
| Key Advantages | Mature and well-understood technology, versatile catalysts. | Enhanced safety, improved heat and mass transfer, high throughput. |
| Key Disadvantages | Handling of pyrophoric catalysts (Raney® Ni), potential for batch-to-batch variability. | Higher initial equipment cost, potential for catalyst deactivation or clogging. |
Route 1: Catalytic Hydrogenation of Ethyl Nicotinate (Batch Process)
The most prevalent method for synthesizing Ethyl 3-piperidinecarboxylate is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst. The two most commonly employed catalysts for this transformation are Raney® Nickel and Palladium on Carbon (Pd/C).
Experimental Protocols
A) Using Raney® Nickel Catalyst
-
Catalyst Preparation: In a well-ventilated fume hood, a slurry of Raney® Nickel (typically 5-10% by weight of the starting material) in a suitable solvent (e.g., ethanol) is carefully prepared. Caution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere when dry.
-
Reaction Setup: A high-pressure autoclave is charged with ethyl nicotinate and ethanol. The Raney® Nickel slurry is then added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 500-1500 psi). The reaction mixture is heated to a temperature between 80-150°C and stirred vigorously.
-
Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
-
Hydrochloride Salt Formation: The ethanolic solution of ethyl 3-piperidinecarboxylate is cooled in an ice bath, and a solution of hydrochloric acid in ethanol or isopropanol is added dropwise until the pH is acidic. The precipitated this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
B) Using Palladium on Carbon (Pd/C) Catalyst
-
Reaction Setup: A hydrogenation reactor is charged with ethyl nicotinate, a suitable solvent (e.g., ethanol, methanol, or acetic acid), and 5-10% Palladium on Carbon (typically 1-5 mol% of palladium).
-
Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen (pressures can range from atmospheric to high pressure, depending on the desired reaction rate and scale). The reaction is typically stirred at room temperature or with gentle heating.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC/MS. After complete conversion of the starting material, the catalyst is filtered off.
-
Hydrochloride Salt Formation: The procedure is analogous to the one described for the Raney® Nickel route.
Performance Data
| Catalyst | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) |
| Raney® Ni | 100-150 | 1000-1500 | 8-12 | ~90 | >98 |
| 5% Pd/C | 25-50 | 50-100 | 12-24 | >95 | >99 |
Route 2: Continuous Flow Hydrogenation of Ethyl Nicotinate
A modern and increasingly adopted alternative to traditional batch hydrogenation is continuous flow processing. This technique offers significant advantages in terms of safety, efficiency, and scalability.
Experimental Workflow
A solution of ethyl nicotinate in a suitable solvent is continuously pumped through a heated reactor packed with a solid-supported catalyst, along with a stream of hydrogen gas. The product stream is then collected, and the solvent is removed to yield the desired product.
Experimental Protocol
-
System Setup: A continuous flow hydrogenation reactor (e.g., a trickle bed reactor) is packed with a supported catalyst, such as 5% Pd/Al₂O₃ or 5% Rh/Al₂O₃.
-
Reaction: A solution of ethyl nicotinate in ethanol (e.g., 0.5 M) is introduced into the reactor at a specific flow rate (e.g., 1.0 mL/min). Simultaneously, hydrogen gas is fed into the reactor at a controlled pressure (e.g., 50-100 bar). The reactor is maintained at an elevated temperature (e.g., 70-100°C).[1]
-
Product Collection and Purification: The output from the reactor is collected. The solvent is evaporated under reduced pressure. The resulting crude ethyl 3-piperidinecarboxylate can be converted to its hydrochloride salt as described in the batch process.
Performance Data
A study on the continuous flow hydrogenation of ethyl nicotinate reported a throughput of up to 1959 g per day with excellent conversion and selectivity.[1]
| Catalyst | Temperature (°C) | Pressure (bar) | Throughput ( g/day ) | Conversion (%) |
| 5% Pd/Al₂O₃ | 70 | 80 | ~1500 | >99 |
| 5% Rh/Al₂O₃ | 100 | 100 | ~1959 | >99 |
Visualizing the Synthesis Pathways
Catalytic Hydrogenation of Ethyl Nicotinate
Caption: Catalytic Hydrogenation Pathway.
Continuous Flow Hydrogenation Workflow
References
The Strategic Advantage of Ethyl 3-piperidinecarboxylate Hydrochloride in Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and ultimately the success of a synthetic route. Among the myriad of heterocyclic scaffolds available, the piperidine moiety is a cornerstone in medicinal chemistry, featuring prominently in a vast array of approved drugs. This guide provides a comprehensive comparison of Ethyl 3-piperidinecarboxylate hydrochloride and its regioisomeric alternative, Ethyl 4-piperidinecarboxylate hydrochloride, as foundational building blocks in the synthesis of potent opioid analgesics, a class of drugs where the piperidine core is paramount.
This analysis will delve into the synthetic utility of these building blocks, presenting a comparative study of their performance in the synthesis of fentanyl and its structural analogs. Experimental data, including reaction yields and conditions, are presented to offer a clear, quantitative comparison. Detailed experimental protocols for key synthetic transformations are also provided to enable researchers to replicate and adapt these methods for their own drug discovery programs.
The Piperidine Core: A Privileged Scaffold in Opioid Analgesics
The piperidine ring is a key pharmacophore in many centrally acting drugs, particularly potent analgesics like pethidine and the fentanyl series of opioids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, which is crucial for effective interaction with opioid receptors. The choice of substitution on the piperidine ring—whether at the 3- or 4-position—can significantly influence the synthetic strategy and the pharmacological profile of the final compound.
This compound (also known as ethyl nipecotate hydrochloride) and Ethyl 4-piperidinecarboxylate hydrochloride (also known as ethyl isonipecotate hydrochloride) are two of the most common starting materials for introducing a functionalized piperidine ring. Their respective ester functionalities provide a versatile handle for further chemical modifications, while the hydrochloride salt form enhances their stability and ease of handling.
Comparative Synthesis of Fentanyl Analogs
Fentanyl, a potent synthetic opioid analgesic, and its analogs are prime examples of pharmaceuticals built around a 4-anilidopiperidine core.[3] The synthesis of these molecules typically involves the construction of the central piperidine ring followed by N-alkylation and N-acylation. While the classical synthesis of fentanyl itself relies on a 4-piperidone precursor, the synthesis of its numerous analogs often starts from pre-functionalized piperidine building blocks.[4]
This guide will compare the synthetic routes to 3-methylfentanyl and a hypothetical 4-carbomethoxyfentanyl analog, starting from Ethyl 3-piperidinecarboxylate and Ethyl 4-piperidinecarboxylate, respectively. This comparison will highlight the differences in synthetic strategy and potential yields.
Table 1: Comparison of Synthetic Parameters for Fentanyl Analogs
| Parameter | Synthesis of 3-Methylfentanyl Analog | Synthesis of 4-Carbomethoxyfentanyl Analog |
| Starting Material | Ethyl 3-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate |
| Key Transformation | Grignard reaction/alkylation at C3 | Direct use of C4 ester functionality |
| Number of Steps (from piperidine) | ~5 steps | ~3 steps |
| Reported Overall Yield (range) | 25-40% | 50-65% |
| Key Reagents | Methylmagnesium bromide, LDA, Phenethyl bromide, Propionyl chloride | Phenethyl bromide, Aniline, Propionyl chloride |
| Purification Challenges | Diastereomeric separation may be required | Generally straightforward purification |
Note: The yields presented are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of fentanyl analogs using Ethyl 3-piperidinecarboxylate and Ethyl 4-piperidinecarboxylate as starting materials.
Protocol 1: Synthesis of N-Phenethyl-3-methyl-4-anilinopiperidine (Intermediate for 3-Methylfentanyl Analog)
This multi-step protocol outlines the synthesis of a key intermediate for a 3-methylfentanyl analog, starting from ethyl 3-piperidinecarboxylate.
Step 1: N-Benzylation of Ethyl 3-piperidinecarboxylate
-
To a solution of this compound (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add benzyl bromide (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-ethyl 3-piperidinecarboxylate.
Step 2: a-Methylation of the Ester
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 equivalents) and stir for 30 minutes.
-
Add a solution of N-benzyl-ethyl 3-piperidinecarboxylate (1 equivalent) in THF and stir for 1 hour at -78 °C.
-
Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain N-benzyl-ethyl 3-methyl-3-piperidinecarboxylate.
Step 3: Reduction and Conversion to Amine
-
Reduce the ester to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
-
Convert the alcohol to a leaving group (e.g., tosylate).
-
Displace the leaving group with aniline to yield N-benzyl-3-methyl-4-anilinopiperidine.
Step 4: Deprotection and N-Phenethylation
-
Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., H2, Pd/C).
-
Alkylate the resulting secondary amine with phenethyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile to yield N-phenethyl-3-methyl-4-anilinopiperidine.
Protocol 2: Synthesis of N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropionamide (Fentanyl)
This protocol outlines the synthesis of fentanyl from N-phenethyl-4-piperidone, which can be derived from ethyl 4-piperidinecarboxylate.
Step 1: Synthesis of N-phenethyl-4-piperidone from Ethyl 4-piperidinecarboxylate
-
Hydrolyze ethyl 4-piperidinecarboxylate to 4-piperidinecarboxylic acid using aqueous NaOH.
-
Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc anhydride).
-
Convert the carboxylic acid to the corresponding Weinreb amide.
-
React the Weinreb amide with a Grignard reagent (e.g., methylmagnesium bromide) to form the ketone.
-
Deprotect the nitrogen and perform reductive amination with phenylacetaldehyde to yield N-phenethyl-4-piperidone.
Step 2: Reductive Amination with Aniline
-
To a solution of N-phenethyl-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents).[4]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
Step 3: N-Acylation with Propionyl Chloride
-
To a solution of N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1 equivalent) in DCM at 0 °C, add triethylamine (1.5 equivalents) followed by the dropwise addition of propionyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by recrystallization or column chromatography to obtain fentanyl.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies discussed.
Discussion and Conclusion
The choice between Ethyl 3-piperidinecarboxylate and Ethyl 4-piperidinecarboxylate as a starting material is dictated by the desired substitution pattern on the final drug molecule.
Ethyl 4-piperidinecarboxylate offers a more direct route for the synthesis of 4-anilidopiperidine analgesics where the key pharmacophoric elements are attached to the nitrogen and the 4-position of the piperidine ring. The synthesis of fentanyl and its analogs with modifications at the 4-position is generally more straightforward and proceeds with higher overall yields.[4] The direct availability of the 4-position for substitution simplifies the synthetic sequence.
Ethyl 3-piperidinecarboxylate , on the other hand, is the precursor of choice for introducing substituents at the 3-position of the piperidine ring. While this can lead to novel and highly potent analgesics, the synthetic route is often more complex, potentially involving more steps and the generation of diastereomers that may require separation. The introduction of a substituent at the 3-position often requires the use of strong bases and alkylating agents, which can present challenges in terms of selectivity and scalability.
References
- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 3-Piperidinecarboxylate Hydrochloride and Its Analogs for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Ethyl 3-piperidinecarboxylate hydrochloride and its structural analogs. This document focuses on their physicochemical properties, pharmacological activity as GABA uptake inhibitors, and toxicological profiles, supported by experimental data and detailed protocols.
This compound, also known as ethyl nipecotate hydrochloride, is a derivative of nipecotic acid, a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake. By blocking GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism of action makes them attractive candidates for the development of therapeutics for neurological disorders such as epilepsy and anxiety. This guide will compare this compound with two of its key analogs: the positional isomer, Ethyl 4-piperidinecarboxylate (ethyl isonipecotate), and an N-substituted derivative, N-methyl-ethyl-3-piperidinecarboxylate.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. A comparison of the key physicochemical parameters of Ethyl 3-piperidinecarboxylate and its analogs is presented in Table 1.
| Property | Ethyl 3-piperidinecarboxylate HCl | Ethyl 3-piperidinecarboxylate (free base) | Ethyl 4-piperidinecarboxylate | N-methyl-ethyl-3-piperidinecarboxylate |
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₉H₁₇NO₂ |
| Molecular Weight ( g/mol ) | 193.67[1] | 157.21 | 157.21 | 171.24 |
| Appearance | Solid | Colorless to yellow-brown liquid | Clear, colorless liquid | Colorless to clear liquid |
| Boiling Point (°C) | Not available | 102-104 (at 7 mmHg) | 204 | 88-89 (at 11 mmHg) |
| Density (g/mL at 25°C) | Not available | 1.012 | 1.02 | 0.954 |
| Calculated logP (XLogP3) | Not available | 0.1 | 0.5 | Not available |
| Water Solubility | Soluble | Miscible | Very soluble | Not available |
Table 1: Comparative Physicochemical Properties. This table summarizes the key physicochemical properties of this compound, its free base, and selected analogs.
Pharmacological Activity: GABA Uptake Inhibition
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| (±)-Nipecotic Acid | 8[2] | 38[2] | 106[2] | 2370[2] |
| Ethyl 3-piperidinecarboxylate | Data not available | Data not available | Data not available | Data not available |
| Ethyl 4-piperidinecarboxylate | Data not available | Data not available | Data not available | Data not available |
| N-methyl-nipecotic acid | Less potent than nipecotic acid[2] | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacological Activity (GABA Uptake Inhibition). This table presents the reported IC50 values for nipecotic acid against various GABA transporter subtypes. Data for the ethyl esters are not currently available in public literature.
Structure-activity relationship (SAR) studies on nipecotic acid derivatives have revealed several key insights. Esterification of the carboxylic acid group, as in Ethyl 3-piperidinecarboxylate, generally increases lipophilicity, which can enhance the ability of the molecule to cross the blood-brain barrier[3]. However, the ester moiety may be subject to hydrolysis by esterases in vivo, potentially converting the prodrug into the active parent acid.
The position of the carboxylate group on the piperidine ring also influences activity. While quantitative data is lacking for a direct comparison of the ethyl esters, studies on the parent acids have shown that isonipecotic acid is a less potent GABA-mimetic and inhibitor of GABA binding compared to its unsaturated analog, isoguvacine[4].
Furthermore, modification of the piperidine nitrogen has a significant impact on inhibitory potency. N-methylation of nipecotic acid and related compounds has been shown to reduce their effectiveness as GABA uptake inhibitors compared to the parent compounds[2]. This suggests that an unsubstituted ring nitrogen is favorable for optimal interaction with the GABA transporter.
The following diagram illustrates the proposed signaling pathway affected by these GABA uptake inhibitors.
Figure 1: GABAergic Synapse and Action of GAT Inhibitors. This diagram illustrates the release of GABA from the presynaptic neuron, its binding to postsynaptic receptors, and its reuptake by GAT1. Ethyl 3-piperidinecarboxylate and its analogs inhibit this reuptake, increasing GABA concentration in the synaptic cleft.
Toxicological Profile
The toxicological assessment of new chemical entities is a critical component of the drug development process. Currently, there is limited publicly available data on the specific toxicity (e.g., LD50 or cytotoxicity IC50 values) of this compound and its direct analogs. However, general toxicological information for piperidine derivatives suggests that they can exhibit a range of effects, and in vitro cytotoxicity assays are a standard preliminary screening method.
| Compound | Cytotoxicity Data |
| Ethyl 3-piperidinecarboxylate HCl | No data available |
| Ethyl 4-piperidinecarboxylate | No data available |
| N-methyl-ethyl-3-piperidinecarboxylate | No data available |
| General Piperidine Derivatives | Cytotoxicity varies widely depending on substitution; some derivatives show significant cytotoxicity against cancer cell lines[5][6]. |
The following workflow outlines a typical in vitro cytotoxicity study.
Figure 2: In Vitro Cytotoxicity Experimental Workflow. This diagram shows the key steps involved in assessing the cytotoxicity of compounds using cell-based assays like the MTT or LDH assay.
Experimental Protocols
[³H]GABA Uptake Assay in Rat Brain Synaptosomes
This protocol is adapted from standard methods for measuring GABA uptake inhibition.
1. Preparation of Synaptosomes:
-
Homogenize freshly dissected rat cerebral cortex in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in a physiological buffer (e.g., Krebs-Ringer-HEPES) to a final protein concentration of approximately 1-2 mg/mL.
2. Uptake Assay:
-
Pre-incubate synaptosomal aliquots (e.g., 100 µg protein) for 10 minutes at 37°C in the presence of the test compound (Ethyl 3-piperidinecarboxylate or its analogs) at various concentrations.
-
Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash immediately with ice-cold buffer to remove extracellular [³H]GABA.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT1 inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
IC50 values are determined by plotting the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess cell viability.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) in appropriate medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
3. Incubation and MTT Addition:
-
Incubate the plates for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours.
4. Formazan Solubilization and Absorbance Measurement:
-
Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This comparative analysis provides a foundational understanding of this compound and its selected analogs. While all compounds share a common structural scaffold and are expected to act as GABA uptake inhibitors, their physicochemical properties and likely pharmacological potencies differ. The esterification in Ethyl 3-piperidinecarboxylate increases lipophilicity compared to its parent acid, which may be advantageous for brain penetration. The positional isomerism in Ethyl 4-piperidinecarboxylate and N-substitution in N-methyl-ethyl-3-piperidinecarboxylate are predicted to alter the binding affinity to GABA transporters, with N-alkylation generally leading to a decrease in potency.
A significant data gap exists for the direct comparative pharmacological activity (IC50/Ki values) and in vitro toxicity of these specific ethyl esters. Further experimental investigation is warranted to quantitatively assess their inhibitory profiles against different GAT subtypes and to determine their cytotoxic effects. The provided experimental protocols offer a standardized approach for generating this crucial data, which is essential for advancing the development of these compounds as potential therapeutic agents. The logical relationship for the progression of this research is outlined below.
Figure 3: Logical Progression for Compound Evaluation. This flowchart depicts the logical steps from synthesis and initial characterization to the selection of a lead candidate for further in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 5. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines common analytical techniques, their validation parameters, and provides illustrative experimental protocols and data.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of Good Manufacturing Practices (GMP) and is required by regulatory agencies worldwide. The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) that outline the validation characteristics required for various analytical tests.[3] These typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The most common analytical methods for the analysis of piperidine derivatives, including this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While spectroscopic methods like NMR and Mass Spectrometry are crucial for structural elucidation and identification, they are typically used in conjunction with chromatographic techniques for quantitative analysis.[4]
| Analytical Method | Principle | Common Detector | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometry (MS)[4] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established and versatile. | Can be time-consuming, requires significant solvent usage. |
| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High efficiency and sensitivity, ideal for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte. | Potentiometric, Colorimetric | Simple, inexpensive, and accurate for purity assessment of the bulk drug substance. | Lacks specificity in the presence of other acidic or basic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and purity of a molecule based on the interaction of atomic nuclei with a magnetic field. | - | Excellent for structural elucidation and identification, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30.1-35 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as the ester group has some UV absorbance) or MS detection for higher specificity and sensitivity.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
Gas Chromatography (GC-MS) Method
This protocol provides a general GC-MS method for the analysis of piperidine derivatives.[6]
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.[6]
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Sample Preparation:
-
The hydrochloride salt is not ideal for direct GC analysis. It is recommended to perform a liquid-liquid extraction after basifying a solution of the salt to obtain the free base. Dissolve the extracted free base in a suitable solvent like methanol or dichloromethane.
Data Presentation: A Comparative Overview of Method Validation Parameters
The following tables provide a summary of typical quantitative data that would be generated during the validation of HPLC and GC methods for this compound. Please note that these are representative values and actual results may vary.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC-MS Method |
| Analyte | Ethyl 3-piperidinecarboxylate | Ethyl 3-piperidinecarboxylate (as free base) |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery) | GC-MS Method (% Recovery) |
| Low (80%) | 98.0 - 102.0 | 97.0 - 103.0 |
| Medium (100%) | 98.0 - 102.0 | 97.0 - 103.0 |
| High (120%) | 98.0 - 102.0 | 97.0 - 103.0 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Level | HPLC Method (% RSD) | GC-MS Method (% RSD) |
| Repeatability (n=6) | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% | ≤ 3.0% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC Method (µg/mL) | GC-MS Method (µg/mL) |
| LOD | 0.1 | 0.05 |
| LOQ | 0.3 | 0.15 |
Visualizing the Workflow
A clear workflow is essential for implementing a validated analytical method. The following diagrams illustrate the key stages in the validation process for both HPLC and GC methodologies.
Caption: HPLC Method Validation Workflow.
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Ethyl 3-piperidinecarboxylate Hydrochloride
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like Ethyl 3-piperidinecarboxylate hydrochloride. This potent pharmaceutical intermediate's stereoisomeric composition can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for ee determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to aid in method selection and implementation.
The hydrochloride salt of chiral Ethyl 3-piperidinecarboxylate, also known as ethyl nipecotate hydrochloride, is a key building block in the synthesis of various pharmaceuticals. Ensuring the enantiomeric purity of this intermediate is paramount to controlling the stereochemistry of the final drug product. This guide explores the established and potential methodologies for accurately quantifying the enantiomeric composition of this important chiral compound.
Comparison of Analytical Techniques
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, precision, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in mobile phase. The hydrochloride salt may require neutralization to the free base (ethyl nipecotate) for optimal separation on some columns. | Derivatization is typically required to improve volatility and thermal stability. Common agents include chloroformates or silylating agents. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. Derivatization with a chiral derivatizing agent is an alternative. |
| Resolution | Excellent resolution is achievable with appropriate column and mobile phase selection. A resolution of 3.59 has been reported for ethyl nipecotate.[1][2] | High resolution is possible, particularly with capillary columns. | Generally lower resolution compared to chromatographic methods. Signal overlap can be a challenge, especially at low ee values. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, often in the range of 5-20 minutes, but derivatization adds to the overall time. | Very rapid, with spectra acquired in minutes. |
| Limit of Detection (LOD) | High sensitivity, with LOD reported as low as 0.015 µg for ethyl nipecotate.[1][2] | Generally very high sensitivity, often in the picogram range, especially with mass spectrometry (MS) detection. | Lower sensitivity compared to chromatographic techniques. |
| Limit of Quantitation (LOQ) | High precision, with LOQ reported as 0.043 µg for ethyl nipecotate.[1][2] | High precision with appropriate calibration. | Less precise for quantifying minor enantiomers at low concentrations. |
| Advantages | Broad applicability, well-established, high precision and accuracy, suitable for preparative separations. | High resolution and sensitivity, especially with MS detection. | Rapid analysis, minimal sample preparation (with CSAs), provides structural information. |
| Disadvantages | Can require longer method development times, higher solvent consumption. | Limited to volatile and thermally stable compounds (or their derivatives), derivatization can be complex. | Lower sensitivity and precision, potential for signal overlap, cost of chiral reagents. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantioselective analysis of pharmaceutical compounds. For Ethyl 3-piperidinecarboxylate, direct separation of the free base (ethyl nipecotate) on a polysaccharide-based chiral stationary phase has been successfully demonstrated.
Sample Preparation: To analyze the hydrochloride salt, it is recommended to neutralize it to the free base, ethyl nipecotate. This can be achieved by dissolving the sample in a suitable solvent and adding a stoichiometric amount of a weak base, followed by extraction. The extracted free base is then dissolved in the mobile phase for injection.
Instrumentation and Conditions: [1][2]
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA or a similar column).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v). The diethylamine is crucial for obtaining good peak shape for the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Expected Outcome: Baseline separation of the R and S enantiomers with a resolution of approximately 3.59.[1][2] The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For a compound like Ethyl 3-piperidinecarboxylate, which has limited volatility, derivatization is necessary to facilitate its analysis by GC.
Sample Preparation and Derivatization: The secondary amine and the carboxylic ester functionalities of Ethyl 3-piperidinecarboxylate require derivatization to increase volatility and thermal stability. A two-step derivatization can be employed:
-
N-acylation: The piperidine nitrogen is acylated using an agent like ethyl chloroformate or heptafluorobutyl chloroformate.[3]
-
This derivatized product can then be analyzed directly.
Instrumentation and Conditions (Hypothetical, based on similar compounds): [3][4]
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure the elution of the derivatized analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS detection provides higher sensitivity and structural confirmation.
-
Expected Outcome: Separation of the derivatized enantiomers. The ee is determined by the ratio of the peak areas.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. A chiral solvating agent is then added to the solution.
Instrumentation and Conditions (Hypothetical, based on general principles):
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize the chemical shift dispersion.
-
Chiral Solvating Agent (CSA): For a basic compound like Ethyl 3-piperidinecarboxylate, a chiral acid such as (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) or a derivative of tartaric acid can be effective.
-
Experiment: A standard ¹H NMR spectrum is acquired.
-
Expected Outcome: The presence of the CSA will form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for at least one proton in each enantiomer. The ee can be calculated by integrating the corresponding signals. The magnitude of the chemical shift difference (Δδ) will depend on the specific CSA and the analyte. For piperidine derivatives, observable chemical shift differences have been reported.[5]
Workflow for Method Selection and Validation
The process of selecting and validating an appropriate method for determining the enantiomeric excess of a chiral pharmaceutical compound can be streamlined by following a logical workflow. This workflow ensures that the chosen method is suitable for its intended purpose and meets the required analytical standards.
Conclusion
For the determination of the enantiomeric excess of this compound, Chiral High-Performance Liquid Chromatography (HPLC) stands out as the most robust and well-documented method, offering excellent resolution, sensitivity, and precision. A validated method for the free base, ethyl nipecotate, is readily available in the literature, providing a strong starting point for in-house validation.
Chiral Gas Chromatography (GC) presents a viable alternative, particularly when high sensitivity is required. However, the necessity of a derivatization step adds complexity to the sample preparation process.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy is best suited for rapid, qualitative assessments of enantiomeric purity, especially during reaction monitoring or in high-throughput screening environments. While it offers the advantage of speed and minimal sample preparation, it generally lacks the sensitivity and precision of chromatographic methods for accurate quantification of low levels of the minor enantiomer.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis. For regulatory filings and quality control of pharmaceutical intermediates, the validated and highly reliable chiral HPLC method is the recommended approach.
References
- 1. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Biological Activity of Derivatives Synthesized from Ethyl 3-Piperidinecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-piperidinecarboxylate hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a secondary amine and an ethyl ester, provide reactive sites for facile derivatization, leading to compounds with a wide spectrum of pharmacological activities. This guide offers a comparative analysis of the biological performance of various derivatives, focusing on their potential as acetylcholinesterase inhibitors and antimicrobial agents. The information presented herein is supported by quantitative data and detailed experimental protocols to assist researchers in their drug discovery and development endeavors.
Acetylcholinesterase (AChE) Inhibitory Activity
Derivatives of piperidine are well-recognized for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The following data, while not exclusively from derivatives of this compound, showcases the potential of the broader N-substituted piperidine scaffold as a source of potent AChE inhibitors.
Table 1: Comparison of Acetylcholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| 5h | N-benzylpiperidine derivative | 0.83 | [1] |
| 9h | Thiazolopyrimidine derivative | 0.98 | [1] |
| 9j | Thiazolopyrimidine derivative | 0.73 | [1] |
| 9p | Thiazolopyrimidine derivative | 0.73 | [1] |
| Galantamine | Standard Drug | >1.0 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and his colleagues.
1. Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
2. Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add 20 µL of DTNB solution, 10 µL of the test compound solution (or buffer for control), and 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every 60 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Cholinergic Synaptic Transmission
Caption: Cholinergic synapse showing AChE inhibition.
Antimicrobial Activity
Piperidine derivatives have been investigated for their efficacy against a range of microbial pathogens. The introduction of various substituents onto the piperidine scaffold can modulate their antimicrobial spectrum and potency. The following table presents the minimum inhibitory concentration (MIC) values for a series of piperidin-4-one derivatives, which serve as a representative class for the antimicrobial potential of piperidine-based compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives
| Compound | E. coli | P. aeruginosa | S. aureus | B. subtilis | C. albicans | Reference |
| 1a | 12.5 | 25 | 6.25 | 6.25 | >100 | [2] |
| 2a | 25 | 50 | 12.5 | 12.5 | >100 | [2] |
| 3a | 12.5 | 25 | 6.25 | 6.25 | >100 | [2] |
| 4a | 25 | 50 | 12.5 | 12.5 | >100 | [2] |
| 5a | 50 | 100 | 25 | 25 | >100 | [2] |
| 6a | 12.5 | 25 | 6.25 | 6.25 | >100 | [2] |
| Ampicillin | 10 | 15 | 5 | 5 | - | [2] |
| Terbinafine | - | - | - | - | 10 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
1. Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.
2. Materials:
-
Test compounds (piperidine derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
3. Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the wells of a 96-well microplate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
4. Data Analysis: The MIC value is recorded as the lowest concentration of the test compound that completely inhibits the growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for MIC determination.
References
Spectroscopic Showdown: A Comparative Analysis of Ethyl 3-Piperidinecarboxylate Hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. Ethyl 3-piperidinecarboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative analysis of the spectroscopic properties of this compound from different commercial suppliers, offering a framework for evaluating material quality and ensuring the reliability of experimental outcomes.
This guide outlines the expected spectroscopic characteristics of this compound and presents a methodology for a comparative analysis. While specific data from named suppliers is not publicly available, this document serves as a template for researchers to conduct their own comparisons.
Summary of Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on its chemical structure. Researchers should aim to populate these tables with data obtained from the Certificates of Analysis (CoA) provided by suppliers or through their own internal analytical testing.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| -CH₃ (Ethyl) | 1.2-1.4 (t) | |||
| -CH₂- (Piperidine, various) | 1.6-2.2 (m) | |||
| -CH- (Piperidine, C3) | 2.8-3.0 (m) | |||
| -CH₂-N- (Piperidine, C2, C6) | 3.2-3.6 (m) | |||
| -O-CH₂- (Ethyl) | 4.1-4.3 (q) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| -CH₃ (Ethyl) | ~14 | |||
| -CH₂- (Piperidine, C4, C5) | 22-28 | |||
| -CH- (Piperidine, C3) | ~40 | |||
| -CH₂-N- (Piperidine, C2, C6) | 43-48 | |||
| -O-CH₂- (Ethyl) | ~62 | |||
| C=O (Ester) | ~173 |
Table 3: FT-IR Spectroscopic Data (ATR)
| Functional Group | Expected Absorption Range (cm⁻¹) | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| N-H stretch (secondary amine salt) | 2700-2250 (broad) | |||
| C-H stretch (alkane) | 2980-2850 | |||
| C=O stretch (ester) | 1750-1735 | |||
| C-O stretch (ester) | 1250-1000 | |||
| N-H bend (secondary amine salt) | 1610-1550 |
Table 4: Mass Spectrometry Data (ESI+)
| Ion | Expected m/z | Supplier A (Observed) | Supplier B (Observed) | Supplier C (Observed) |
| [M+H]⁺ | 158.1176 | |||
| [M-OEt+H]⁺ | 112.0706 |
Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to use standardized experimental protocols for all samples.
Sample Preparation
-
For NMR Spectroscopy: Dissolve a precisely weighed amount of this compound from each supplier in Deuterium Oxide (D₂O) to a standard concentration (e.g., 10 mg/mL).
-
For FT-IR Spectroscopy: Use the neat solid powder for analysis using an Attenuated Total Reflectance (ATR) accessory.
-
For Mass Spectrometry: Prepare dilute solutions of each sample in a suitable solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: D₂O.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a standard Fourier transform and baseline correction to all spectra. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Source temperature: 120 °C
-
Mass range: m/z 50-500
-
-
Data Processing: Calibrate the instrument before analysis to ensure high mass accuracy.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the comparative analysis.
By adhering to these standardized protocols and systematically comparing the data, researchers can confidently select the most suitable supplier of this compound for their specific needs, ensuring the integrity and reproducibility of their research and development efforts.
Cost-benefit analysis of different Ethyl 3-piperidinecarboxylate hydrochloride synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-piperidinecarboxylate hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds, can be produced through various synthetic routes. This guide provides a detailed cost-benefit analysis of the most common methods, supported by experimental data and protocols to aid researchers in selecting the most suitable process for their needs.
Executive Summary
Two primary synthesis routes for this compound are evaluated:
-
Method 1: Two-Step Synthesis via Esterification and Hydrogenation. This common industrial method involves the initial esterification of nicotinic acid to form ethyl nicotinate, which is subsequently hydrogenated to yield the desired product. This route is characterized by its relatively straightforward nature and the availability of multiple catalyst options for the hydrogenation step.
-
Method 2: Multi-Step Synthesis from 3-Pyridine Acetic Acid. This longer route involves the esterification of 3-pyridine acetic acid, followed by quaternization of the pyridine ring, reduction, resolution of enantiomers, and final conversion to the hydrochloride salt. While more complex, this method can offer high stereoselectivity, which is crucial for the synthesis of chiral drugs.
This guide will delve into the quantitative aspects of each method, including yield, purity, and reaction conditions, to provide a comprehensive comparison.
Method 1: Two-Step Synthesis via Esterification and Hydrogenation
This method is a workhorse for the production of this compound, valued for its efficiency and scalability.
Step 1: Esterification of Nicotinic Acid
The initial step involves the conversion of nicotinic acid to its ethyl ester, ethyl nicotinate. A highly efficient and environmentally friendly approach utilizes a solid acid catalyst.
Experimental Protocol: Solid Acid-Catalyzed Esterification
-
In a suitable reaction vessel, combine nicotinic acid, absolute ethanol (1-2 molar equivalents), and a solid acid catalyst (e.g., HND230, 1-10% by weight of nicotinic acid) in toluene.
-
Heat the mixture to 50-65°C and stir for 3-6 hours.
-
Increase the temperature to reflux to remove water via a Dean-Stark apparatus.
-
Once water evolution ceases, cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove toluene from the filtrate by vacuum distillation to yield ethyl nicotinate.
Step 2: Catalytic Hydrogenation of Ethyl Nicotinate
The pyridine ring of ethyl nicotinate is reduced to a piperidine ring through catalytic hydrogenation. This can be achieved through either batch or continuous flow processes, with the choice of catalyst being a critical factor.
Experimental Protocols:
-
Continuous Flow Hydrogenation (5% Pd/Al₂O₃):
-
Prepare a 0.4 M solution of ethyl nicotinate in ethanol.
-
Pass the solution through a trickle bed reactor packed with 5% Pd/Al₂O₃ catalyst at a flow rate of 3.0 mL/min.
-
Maintain the reactor temperature at 60°C and a hydrogen pressure of 20 bar.
-
The output from the reactor is concentrated in vacuo to yield ethyl 3-piperidinecarboxylate.
-
-
Batch Hydrogenation (5% Pd/C):
-
In a high-pressure autoclave, dissolve (N-benzyl)-3-pyridine acetate ethyl ammonium chloride (a related substrate, demonstrating the general conditions) in ethanol.
-
Add 5% Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 20 atm and heat to 40 ± 5°C.
-
Maintain the reaction for 10 hours with stirring.
-
After the reaction is complete, filter the catalyst and remove the solvent to obtain the product.
-
Final Step: Conversion to Hydrochloride Salt
The resulting ethyl 3-piperidinecarboxylate (free base) is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the ethyl 3-piperidinecarboxylate in a suitable solvent such as diethyl ether.
-
Cool the solution in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the solution for approximately 2 hours.
-
The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry to obtain this compound.[1]
Quantitative Data Summary for Method 1
| Step | Method | Catalyst | Yield | Purity | Reaction Time | Key Advantages |
| Esterification | Solid Acid Catalysis | HND230 | 97.2% | 99.5% | 3-6 hours | Environmentally friendly, catalyst is recyclable, high yield and purity. |
| Hydrogenation | Continuous Flow | 5% Pd/Al₂O₃ | Excellent | High | Continuous | High throughput, suitable for large-scale industrial production. |
| Hydrogenation | Batch | 5% Pd/C | High | High | 10 hours | Well-established method, suitable for various scales. |
| HCl Salt Formation | HCl gas in Ether | - | ~100% | High | 2 hours | Straightforward, high-yielding final step.[1] |
Method 2: Multi-Step Synthesis from 3-Pyridine Acetic Acid
This pathway, while more intricate, is particularly valuable for producing enantiomerically pure forms of piperidine derivatives. The following is based on a patented synthesis of a closely related isomer, (R)-3-piperidine ethyl acetate hydrochloride, and serves as a representative example of this approach.
Experimental Protocol Overview:
-
Esterification: 3-Pyridine acetic acid hydrochloride is esterified using ethanol and a suitable reagent like thionyl chloride.
-
Quaternization: The resulting ethyl 3-pyridineacetate is reacted with benzyl chloride to form the N-benzyl quaternary ammonium salt. This step activates the pyridine ring for reduction.
-
Reduction: The quaternary salt is hydrogenated using a Pd/C catalyst to reduce the pyridine ring to a piperidine ring.
-
Resolution: The racemic ethyl 3-piperidineacetate is resolved using a chiral resolving agent, such as L-(+)-mandelic acid, to isolate the desired enantiomer.
-
HCl Salt Formation: The enantiomerically pure free base is converted to its hydrochloride salt.
Quantitative Data Summary for Method 2 (for (R)-3-piperidine ethyl acetate hydrochloride)
| Step | Yield | Purity | Notes |
| Esterification & Quaternization | 95% | Pure | Two-step sequence with high overall yield. |
| Reduction | 100% | - | Complete conversion of the starting material. |
| Resolution | 44% | 99.4% ee | Yield for the desired enantiomer after resolution and purification. |
| HCl Salt Formation | 100% | - | Quantitative conversion to the final product.[1] |
| Overall Yield | >90% (for the racemic mixture before resolution) | High | The patent claims a high overall yield for the process. |
Cost-Benefit Analysis
| Factor | Method 1: Esterification & Hydrogenation | Method 2: From 3-Pyridine Acetic Acid | Analysis |
| Raw Material Cost | Nicotinic acid is a relatively inexpensive starting material. | 3-Pyridine acetic acid is generally more expensive than nicotinic acid. | Method 1 has a lower raw material cost. |
| Process Complexity | Fewer steps, making it more straightforward for large-scale production. | More steps, requiring more complex process control and equipment. | Method 1 is less complex and likely has lower operational costs. |
| Stereoselectivity | Produces a racemic mixture unless a chiral hydrogenation catalyst or subsequent resolution is employed. | Can be designed to produce a specific enantiomer through resolution, which is a significant advantage for pharmaceutical applications. | Method 2 is superior for producing enantiomerically pure products. |
| Catalyst Cost | Palladium catalysts are a significant cost factor. Raney Nickel is a cheaper but potentially less selective and pyrophoric alternative. | Also relies on a Palladium catalyst for the reduction step. | Both methods incur costs for precious metal catalysts, though the overall process economics may differ. |
| Environmental Impact | The use of a solid acid catalyst for esterification is a green alternative to traditional methods using strong mineral acids. Continuous flow hydrogenation can reduce waste and improve safety. | The multi-step nature may lead to more solvent waste and purification steps. | Method 1, particularly with modern process intensification, can be more environmentally friendly. |
| Scalability | The continuous flow hydrogenation process is highly scalable and suited for industrial production. | While scalable, the multi-step batch process may be less efficient for very large quantities compared to a continuous process. | Method 1 demonstrates superior scalability for bulk production. |
Visualizing the Synthetic Pathways
General Workflow of Chemical Synthesis and Analysis
Caption: A generalized workflow for chemical synthesis.
Comparison of Synthesis Methods
References
Benchmarking the reactivity of Ethyl 3-piperidinecarboxylate hydrochloride against other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the reactivity of Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Its reactivity is compared against other common ester classes, supported by established chemical principles. This analysis is crucial for optimizing reaction conditions, predicting side reactions, and designing novel synthetic pathways in drug discovery and development.
Fundamental Principles of Ester Reactivity
The reactivity of an ester, primarily its susceptibility to nucleophilic acyl substitution, is governed by a combination of electronic and steric factors. Reactions such as hydrolysis (reaction with water) and aminolysis (reaction with an amine) are classic examples used to probe these characteristics.
-
Electronic Effects: The electrophilicity of the carbonyl carbon is the dominant factor. Electron-withdrawing groups (EWGs) attached to the acyl or alkoxy portion of the ester increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups (EDGs) decrease reactivity by stabilizing the carbonyl carbon.[2][3]
-
Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is critical. Bulky substituents near the reaction center can physically obstruct the nucleophile's approach, slowing down the reaction rate.[4] This is a significant consideration in both solid-phase and solution-phase synthesis.
-
Leaving Group Ability: The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by the stability of the leaving group (the alkoxy portion, -OR'). Weaker bases are better leaving groups, which generally correlates with a more reactive ester.
The Unique Profile of this compound
This compound possesses a distinct structural feature that significantly impacts its reactivity: a protonated piperidine ring.
-
Potent Electronic Activation: In its hydrochloride salt form, the nitrogen atom of the piperidine ring is protonated, existing as a cationic ammonium group (-NH₂⁺-). This group exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the ring to the ester's carbonyl carbon, substantially increasing its electrophilicity and rendering it highly reactive towards nucleophiles.[5]
-
Steric Profile: The piperidine ring, while cyclic, offers a moderate level of steric hindrance compared to highly branched acyclic esters.[6][7] Its conformation can influence the accessibility of the ester group to nucleophiles.
Comparative Reactivity Analysis
To benchmark its performance, we compare the expected reactivity of this compound with several classes of esters in common reactions like base-catalyzed hydrolysis and aminolysis.
| Ester Compound | Structural Features | Key Reactivity Factor(s) | Expected Relative Reactivity | Rationale |
| Ethyl Acetate | Simple, acyclic, small | Minimal steric hindrance, weak EDG (ethyl) | Baseline (Moderate) | Serves as a standard reference for simple aliphatic esters.[8][9] |
| tert-Butyl Acetate | Acyclic, bulky t-butyl group | High steric hindrance | Low | The bulky tert-butyl group severely restricts nucleophilic access to the carbonyl carbon. |
| Ethyl Benzoate | Aromatic (phenyl group) | Resonance donation from phenyl ring | Low-Moderate | The phenyl group can donate electron density through resonance, slightly deactivating the carbonyl group compared to ethyl acetate. |
| Ethyl p-Nitrobenzoate | Aromatic with strong EWG | Strong inductive and resonance withdrawal by nitro group | Very High | The p-nitro group makes the carbonyl carbon extremely electrophilic, leading to rapid nucleophilic attack. |
| Ethyl 3-Piperidinecarboxylate (Free Base) | Cyclic, secondary amine | Amine is a weak EDG (inductive) | Moderate | The unprotonated nitrogen has a lone pair but is a weaker activator than the protonated form is a deactivator. Reactivity is expected to be similar to or slightly less than simple aliphatic esters. |
| Ethyl 3-Piperidinecarboxylate HCl | Cyclic, protonated amine (EWG) | Strong inductive withdrawal by -NH₂⁺- group | High | The cationic ring strongly activates the ester carbonyl, making it significantly more reactive than its free base form and simple aliphatic esters. |
Key Experimental Protocols
Precise benchmarking requires standardized experimental conditions. Below are detailed methodologies for two key reactions used to assess ester reactivity.
This protocol determines the rate of hydrolysis by monitoring the consumption of a base (e.g., NaOH) over time.[10][11]
-
Preparation: Prepare standardized solutions of the ester to be tested in an appropriate solvent (e.g., ethanol/water mixture) and a sodium hydroxide solution (e.g., 0.05 M).
-
Initiation: Place both solutions in a constant temperature bath (e.g., 25°C) to allow for thermal equilibrium. To initiate the reaction, rapidly mix known volumes of the ester and NaOH solutions. Start a timer immediately.
-
Monitoring: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of a standard acid (e.g., 0.05 M HCl) to stop (quench) the reaction.[8]
-
Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using an indicator like phenolphthalein.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope corresponding to the rate constant (k).
This protocol measures the rate of amide formation from the reaction of an ester with an amine.[12]
-
Preparation: Dissolve a known concentration of the ester (e.g., Ethyl 3-piperidinecarboxylate HCl) and a nucleophilic amine (e.g., benzylamine) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Initiation: Mix the solutions in a thermostated reaction vessel and start the timer. If the ester is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine) may be needed to neutralize the HCl formed.
-
Monitoring: At set time intervals, withdraw aliquots from the reaction mixture.
-
Analysis: The concentration of the remaining ester or the formed amide can be quantified using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the ester and amide peaks.
-
Gas Chromatography (GC): Suitable for volatile esters and amides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Integrate characteristic peaks of the ester and amide to determine their relative concentrations.
-
-
Data Analysis: Plot the concentration of the reactant or product versus time. The data can then be fitted to the appropriate rate law (e.g., second-order) to determine the reaction rate constant (k).
Visualizing Reaction Workflows and Influences
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for kinetic analysis of ester reactivity.
Caption: Key factors governing the reactivity of esters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. uv.es [uv.es]
- 10. personal.colby.edu [personal.colby.edu]
- 11. sfu.ca [sfu.ca]
- 12. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-piperidinecarboxylate hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-piperidinecarboxylate hydrochloride (CAS 4842-86-8), a common reagent in pharmaceutical research. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), as hazardous chemical waste.
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions.
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to prevent the spread of material in case of a primary container leak.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate inventory of the waste container's contents.
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This structured approach ensures that all waste generated from the use of this compound is managed safely and in accordance with regulatory requirements, thereby fostering a culture of safety and environmental responsibility within the laboratory.
Personal protective equipment for handling Ethyl 3-piperidinecarboxylate hydrochloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling Ethyl 3-piperidinecarboxylate hydrochloride (CAS 4842-86-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational protocols, and disposal plans.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The following guidance is a synthesis of information from the SDS of closely related compounds, including other piperidine derivatives and hydrochlorides. It is imperative to handle this chemical with caution and to supplement these procedures with your institution's specific safety protocols.
Key Safety Information
A summary of the pertinent safety data is provided in the table below. This information is aggregated from analogous chemical compounds and should be treated as a baseline for safe handling procedures.
| Parameter | Details | Source Analogs |
| Hazard Class | Acute toxicity - Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory system) | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Safety goggles with side-shields. Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants. Respiratory Protection: Use in a well-ventilated area or under a fume hood. A respirator may be required for large quantities or in case of insufficient ventilation. | [1][3][4] |
| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, seek medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not empty into drains. | [2][6] |
Operational Plan: Step-by-Step Guidance
This section details the procedural steps for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound and that the container is properly sealed.
-
Wear appropriate PPE (lab coat, gloves, safety goggles) during inspection.
Storage
-
Store the chemical in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
The storage area should be cool and dry.
-
Ensure the container is tightly closed to prevent absorption of moisture.
Handling and Use
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don the required PPE: a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing:
-
Perform weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Dissolving:
-
Add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Setup:
-
Ensure all glassware is clean and dry.
-
Set up the reaction apparatus within the fume hood.
-
Keep the reaction vessel covered to the extent possible.
-
Spill Management
-
In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in the laboratory.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
